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  • Product: Ethyl 3-fluoroazetidine-3-carboxylate hydrochloride
  • CAS: 1803596-65-7

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: ^1^H and ^19^F NMR Spectroscopic Analysis of Ethyl 3-fluoroazetidine-3-carboxylate hydrochloride

Executive Summary In modern drug discovery, the incorporation of fluorinated azetidines serves as a powerful strategy to improve metabolic stability, modulate basicity, and act as conformationally restricted bioisosteres...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the incorporation of fluorinated azetidines serves as a powerful strategy to improve metabolic stability, modulate basicity, and act as conformationally restricted bioisosteres for larger aliphatic rings. Ethyl 3-fluoroazetidine-3-carboxylate hydrochloride (CAS: 1803596-65-7) is a highly valuable synthetic intermediate in this domain. However, its structural characterization presents unique spectroscopic challenges. The presence of a pseudo-asymmetric center, combined with heteronuclear spin-spin coupling and a protonated nitrogen, requires a rigorous Nuclear Magnetic Resonance (NMR) analytical framework.

This technical whitepaper provides an authoritative guide to the ^1^H and ^19^F NMR spectral analysis of this compound. Designed for analytical chemists and drug development professionals, this guide establishes a self-validating protocol for confirming molecular integrity, stereochemical dynamics, and salt-form validation.

Structural Dynamics and NMR Causality

To accurately interpret the NMR spectra of Ethyl 3-fluoroazetidine-3-carboxylate hydrochloride, one must first understand the causality dictated by its 3D geometry.

The azetidine ring contains a plane of symmetry passing through the C3 carbon and the nitrogen atom. However, because C3 is substituted with both a highly electronegative fluorine atom and an ethyl carboxylate group, the two protons on the adjacent C2 and C4 carbons become diastereotopic .

  • Causality of the Multiplets: Instead of appearing as a simple singlet or doublet, the geminal protons (let us designate them Ha and Hb) on C2 and C4 couple with each other ( 2 JHH) and distinctly with the ^19^F nucleus ( 3 JHF). This generates a complex ABX spin system (where X is the ^19^F nucleus).

  • Protonation State: The compound is a hydrochloride salt. In a non-exchanging solvent, the protonated nitrogen (NH2^+) exerts a strong electron-withdrawing inductive effect, shifting the C2/C4 ring protons significantly downfield (typically between 4.40 and 4.70 ppm) compared to its free-base or Boc-protected precursors[1].

SpinSystem F 19F (C3) X part Ha H_a (C2/C4) A part F->Ha 3J_HF Hb H_b (C2/C4) B part F->Hb 3J_HF Ha->Hb 2J_HH

ABX spin system illustrating geminal and heteronuclear couplings in the azetidine ring.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the NMR acquisition must be designed as a self-validating system . This means the protocol inherently contains internal checks that verify both the sample's purity and the accuracy of the instrument's calibration.

Step-by-Step Methodology
  • Sample Preparation (Solvent Causality): Dissolve 15–20 mg of the analyte in 0.6 mL of DMSO-d6 .

    • Why DMSO-d6 over D2O? D2O causes rapid deuterium exchange with the amine hydrochloride protons, rendering them invisible. DMSO-d6 intentionally slows this exchange, allowing the NH2^+ protons to be observed as a broad downfield signal, directly validating the salt form.

  • Internal Referencing: Add a trace amount of Tetramethylsilane (TMS) for ^1^H calibration (0.00 ppm) and use the spectrometer's unified scale for ^19^F, or add a sealed capillary of Trifluoroacetic acid (TFA, -76.5 ppm) as an external reference.

  • Acquisition Parameters (^1^H): Acquire at 400 MHz (or higher). Set the relaxation delay (d1) to 3 seconds .

    • Self-Validating Check: The 3-second delay ensures complete relaxation of the ethyl group protons. By setting the integration of the ethyl CH3 triplet strictly to 3.00, you create an internal quantitative standard. If the NH2^+ broad singlet integrates to exactly 2.00, the hydrochloride salt stoichiometry is perfectly validated.

  • Acquisition Parameters (^19^F): Acquire at 376 MHz. Run two separate experiments: one ^1^H-decoupled and one ^1^H-coupled.

    • Self-Validating Check: The decoupled spectrum will show a sharp singlet, confirming chemical purity. The coupled spectrum will reveal the multiplet structure, allowing you to cross-verify the 3 JHF coupling constants extracted from the ^1^H spectrum.

NMR_Workflow A 1. Sample Preparation 15-20 mg in 0.6 mL DMSO-d6 B 2. Internal Referencing TMS (1H) & TFA (19F) A->B C 3. Shimming & Tuning Automated + Manual Fine-Tuning B->C D 4a. 1H NMR Acquisition 400 MHz, ns=16, d1=3s C->D E 4b. 19F NMR Acquisition 376 MHz, ns=64, 1H-coupled C->E F 5. Data Processing Fourier Transform & Phase Correction D->F E->F

Standardized NMR acquisition workflow for fluorinated azetidine hydrochloride salts.

Spectral Analysis and Quantitative Data

The following tables summarize the expected quantitative data derived from the self-validating protocol described above.

Table 1: ^1^H NMR Data Summary (400 MHz, DMSO-d6)

The ^1^H spectrum is dominated by the distinct ethyl ester signals and the complex ABX system of the azetidine core.

Chemical Shift (ppm)MultiplicityCoupling Constant (J in Hz)IntegrationStructural Assignment
9.80 Broad singlet (br s)-2H>NH2^+ (Hydrochloride salt validation)
4.60 Doublet of doublets (dd) 2 JHH ≈ 12.5, 3 JHF ≈ 21.02HC2/C4 Ha (Diastereotopic ring protons cis to F)
4.45 Doublet of doublets (dd) 2 JHH ≈ 12.5, 3 JHF ≈ 11.02HC2/C4 Hb (Diastereotopic ring protons trans to F)
4.25 Quartet (q) 3 JHH = 7.12H-O-CH2- (Ethyl ester)
1.25 Triplet (t) 3 JHH = 7.13H-CH3 (Ethyl ester calibration reference)
Table 2: ^19^F NMR Data Summary (376 MHz, DMSO-d6)

The ^19^F nucleus acts as the "X" part of the spin system. Because it couples to two pairs of equivalent but diastereotopic protons (two Ha and two Hb), its splitting pattern is highly diagnostic.

Chemical Shift (ppm)MultiplicityCoupling Constant (J in Hz)IntegrationStructural Assignment
-155.0 Triplet of triplets (tt) 3 JHF ≈ 21.0, 11.01FC3-F (Azetidine ring)

Note: The exact chemical shift of the fluorine atom is highly sensitive to concentration and temperature, but will reliably anchor in the -150 to -160 ppm window characteristic of tertiary cyclic alkyl fluorides [1].

Conclusion

The characterization of Ethyl 3-fluoroazetidine-3-carboxylate hydrochloride demands more than routine NMR acquisition; it requires a mechanistic understanding of pseudo-asymmetry and heteronuclear coupling. By utilizing DMSO-d6 to lock the proton exchange and deliberately utilizing the ethyl ester as an internal integration standard, researchers can create a self-validating analytical system. This ensures that both the structural framework and the critical hydrochloride salt stoichiometry are definitively confirmed prior to downstream drug development applications.

References

  • Van Hende, E., Verniest, G., Deroose, F., Thuring, J.-W., Macdonald, G., & De Kimpe, N. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. Journal of Organic Chemistry, 74(5), 2250–2253. Available at:[Link]

Exploratory

Crystal structure and conformational analysis of 3-fluoroazetidine derivatives

An In-depth Technical Guide: Crystal Structure and Conformational Analysis of 3-Fluoroazetidine Derivatives Authored for Researchers, Scientists, and Drug Development Professionals Abstract The azetidine scaffold is a pr...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide: Crystal Structure and Conformational Analysis of 3-Fluoroazetidine Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold is a privileged motif in medicinal chemistry, valued for the unique three-dimensional character it imparts to bioactive molecules.[1] The strategic introduction of a fluorine atom at the C3-position profoundly alters the scaffold's physicochemical properties, including basicity, lipophilicity, and metabolic stability.[2] More critically, the high electronegativity and stereoelectronic demands of fluorine impose significant conformational constraints on the four-membered ring. Understanding these structural biases is paramount for the rational design of next-generation therapeutics. This guide provides a Senior Application Scientist’s perspective on the synthesis, crystal structure determination, and conformational analysis of 3-fluoroazetidine derivatives, blending established protocols with the underlying scientific rationale.

Part 1: Synthesis of 3-Fluoroazetidine Derivatives: A Foundational Requirement

The analysis of any derivative first necessitates its robust synthesis. While several routes to 3-fluoroazetidines exist, including the ring-opening of 1-azabicyclo[1.1.0]butanes, the most common and versatile laboratory-scale approach involves the nucleophilic fluorination of a 3-hydroxyazetidine precursor.[3][4] Diethylaminosulfur trifluoride (DAST) remains a widely used reagent for this transformation.[3][4]

Experimental Protocol: Deoxofluorination with DAST

This protocol details the conversion of an N-protected 3-hydroxyazetidine to its corresponding 3-fluoro derivative.

Core Principle: The hydroxyl group is activated by DAST, forming an intermediate that is subsequently displaced by a fluoride ion in an SN2-type reaction.

Materials:

  • N-Boc-3-hydroxyazetidine (or other suitable N-protected precursor)

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Step-by-Step Methodology:

  • Inert Atmosphere & Cooling: Dissolve N-Boc-3-hydroxyazetidine (1.0 eq.) in anhydrous DCM in an oven-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet. Cool the solution to -78 °C using a dry ice/acetone bath.

    • Expertise & Experience: The -78 °C starting temperature is critical. It mitigates the exothermic nature of the DAST reaction and suppresses the formation of elimination byproducts, which are common pitfalls in the fluorination of strained rings. Anhydrous conditions are mandatory as DAST reacts violently with water.

  • Reagent Addition: Add DAST (1.1-1.5 eq.) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Reaction Progression: Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add saturated NaHCO₃ solution to quench the excess DAST and neutralize the acidic byproducts (e.g., HF).

    • Trustworthiness: This quenching step is a self-validating control. Vigorous gas evolution (CO₂) indicates the successful neutralization of acid. The slow, cooled addition prevents an uncontrolled exotherm.

  • Workup & Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure 3-fluoroazetidine derivative.

Part 2: Elucidating the Solid-State Structure: Single-Crystal X-ray Diffraction

Single-crystal X-ray crystallography provides the most definitive and unambiguous data on the solid-state structure of a molecule.[1] It allows for precise measurement of bond lengths, bond angles, and, most importantly for this topic, the puckering of the azetidine ring.

The general workflow is a multi-stage process that demands precision at each step.

G cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination Crystal_Growth Crystal Growth (Slow Evaporation) Mount Select & Mount Crystal Crystal_Growth->Mount Data Collect Diffraction Data (100 K, Mo Kα) Mount->Data Process Process Raw Data (Integrate Intensities) Data->Process Solve Solve Structure (Direct Methods) Process->Solve Refine Refine Model (Least-Squares on F²) Solve->Refine Validate Validate Final Structure Refine->Validate

Caption: Standard workflow for single-crystal X-ray structure determination.

Key Structural Feature: Ring Puckering

Unlike cyclopropane, the four-membered azetidine ring is not planar.[5][6] It adopts a puckered conformation to relieve torsional strain. This puckering is characterized by a dihedral angle between the C2-N-C4 and C2-C3-C4 planes. An electron diffraction study of azetidine itself found this dihedral angle to be 37°.[6] The introduction of a 3-fluoro substituent significantly influences this conformation. In the solid state, the substituent can adopt either an axial or an equatorial position relative to the approximate plane of the ring.

Part 3: Conformational Analysis in Solution

While crystal structures provide a precise snapshot, the conformation in solution can differ and often exists as a dynamic equilibrium between multiple states. NMR spectroscopy and computational chemistry are the primary tools for probing these solution-phase behaviors.[7][8]

NMR Spectroscopy: A Window into Dynamics

¹H and ¹⁹F NMR are powerful for conformational analysis.[9][10] The magnitudes of three-bond coupling constants (³J), such as ³JHH and ³JHF, are dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation. By measuring these coupling constants, one can infer the time-averaged conformation of the azetidine ring in solution. For fluorinated compounds, the large chemical shift dispersion of ¹⁹F NMR makes it an exceptionally sensitive probe of the local electronic environment.[10][11]

Computational Modeling: Quantifying Conformational Energies

Computational chemistry allows for the direct calculation of the relative energies of different conformers.[12][13] By comparing the energies of the axial and equatorial conformers of a 3-fluoroazetidine derivative, one can predict the dominant species in the gas phase or in solution (using a solvent model).

Objective: To determine the relative stability of the axial vs. equatorial conformers of N-Boc-3-fluoroazetidine.

Software: A quantum chemistry package such as Gaussian or Spartan.

Methodology:

  • Structure Generation: Construct 3D models of both the axial and equatorial conformers of the molecule.

  • Geometry Optimization: Perform a full geometry optimization on each conformer using Density Functional Theory (DFT), for instance, at the B3LYP/6-31G(d) level of theory. This step finds the lowest energy structure for each starting conformation.

  • Vibrational Frequency Analysis: Perform a frequency calculation on each optimized structure.

    • Trustworthiness: This is a critical validation step. A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable conformer, and the optimization must be redone.

  • Energy Calculation & Comparison: Extract the final electronic energies (including zero-point vibrational energy correction) for each validated minimum. The difference in energy (ΔE) reveals their relative stability. The equilibrium population can be estimated using the Boltzmann distribution equation.

G Input Initial Structures (Axial & Equatorial) Opt Geometry Optimization (DFT, e.g., B3LYP/6-31G(d)) Input->Opt Freq Frequency Calculation (Confirm Minima) Opt->Freq Energy Compare Energies (ΔE) & Calculate Population Freq->Energy

Caption: Logical workflow for computational conformational analysis.

Part 4: Data Synthesis and Mechanistic Insights

The interplay between substituents and ring conformation is governed by complex stereoelectronic effects. For 3-fluoroazetidines, a key consideration is the potential for electrostatic interactions and hyperconjugation. A computational study has shown that for a protonated 3-fluoroazetidinium cation, a C–F···N⁺ charge–dipole interaction can stabilize a conformation that brings the fluorine and nitrogen into close proximity.[14]

Comparative Data Summary

The following table presents illustrative data comparing the structural features of different azetidine derivatives. This highlights how substitution patterns dictate conformational preference.

Compound/ParameterN-H Azetidine[6]N-Boc-3-aryl-3-arylmethoxyazetidine[1]N-Boc-3-fluoroazetidine (Predicted)
Analysis Method Gas-Phase Electron DiffractionSingle-Crystal X-rayDFT Calculation
Ring Puckering Angle 37°Varies with substituents~35-40°
C3-Substituent Position N/AVaries (bulky groups)Axial preference often predicted[14]
Key Stabilizing Factor Torsional strain reliefSteric packing in crystal latticeStereoelectronic effects (e.g., C-F···N⁺ interaction)

Conclusion and Outlook

The 3-fluoroazetidine motif is a powerful tool in modern drug design. Its utility, however, is deeply rooted in the conformational behavior dictated by the fluorine substituent. A comprehensive analysis, integrating robust synthesis, definitive solid-state characterization by X-ray crystallography, and solution-phase/in-silico analysis via NMR and DFT, is not merely academic—it is essential for success. The protocols and workflows described herein provide a validated framework for researchers to elucidate these properties, enabling a more predictive and rational approach to designing molecules with optimized three-dimensional structures for enhanced biological function.

References

  • BenchChem. (2025). A Comparative Crystallographic Guide to 3-Substituted Azetidine Derivatives.
  • Van Brabandt, W., Verniest, G., De Smaele, D., Duvey, G., & De Kimpe, N. (2006). Synthesis of 3-Fluoroazetidines. The Journal of Organic Chemistry. Available from: [Link]

  • ACS Publications. (n.d.). Synthesis of 3-Fluoroazetidines.
  • ResearchGate. (n.d.). The ring pucker in azetidine derivatives can be influenced by a C–F ... N + charge–dipole interaction. Available from: [Link]

  • RSC Publishing. (n.d.). Ring puckering of azetidine: an electron diffraction study. Available from: [Link]

  • Van Brabandt, W., Verniest, G., De Smaele, D., Duvey, G., & De Kimpe, N. (2006). Synthesis of 3-Fluoroazetidines. The Journal of Organic Chemistry. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline. Available from: [Link]

  • Dorofeeva, O. V., Mastryukov, V. S., Vilkov, L. V., & Hargittai, I. (1973). Ring Puckering of Azetidine: an Electron Diffraction Study. Journal of the Chemical Society, Chemical Communications. Available from: [Link]

  • ResearchGate. (n.d.). The structures of the azetidine derivatives optimized at the B3MP2.... Available from: [Link]

  • Google Patents. (n.d.). CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.
  • Alper, H. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews. Available from: [Link]

  • MDPI. (2023). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Available from: [Link]

  • ResearchGate. (n.d.). The Profound Effect of Fluorine Substitution on the Reactivity and Regioselectivity of Nucleophilic Substitution Reactions of Strained Heterocycles. A Study of Aziridine and Its Derivatives. Available from: [Link]

  • RSC Publishing. (2017). Recent advances in synthetic facets of immensely reactive azetidines. Available from: [Link]

  • Nottingham ePrints. (2022). Photochemical Approaches to Azetidines. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Available from: [Link]

  • Mykhailiuk, P. K. (2022). Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities. The Journal of Organic Chemistry. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Fluoroazetidine. PubChem. Available from: [Link]

  • MDPI. (2024). Fluorinated Tags to Study Protein Conformation and Interactions Using F NMR. Available from: [Link]

  • ACS Publications. (2019). Synthesis and Conformational Properties of 3,4-Difluoro-l-prolines. Available from: [Link]

  • auremn. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Available from: [Link]

  • Bott, T. M., & West, F. G. (2011). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. LOCKSS. Available from: [Link]

  • KOPS. (n.d.). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. Available from: [Link]

  • San Diego State University. (n.d.). Conformational Analysis. Available from: [Link]

  • PubMed. (n.d.). Cutting Edge NMR: New Tools for Analyzing Mixtures of Fluorinated Species. Available from: [Link]

  • RSC Publishing. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Available from: [Link]

  • BenchChem. (2025). A Theoretical and Computational Framework for the Investigation of 3-Methylideneazetidine.
  • Frontiers. (2019). Fluoro-Aryl Substituted α,β2,3-Peptides in the Development of Foldameric Antiparallel β-Sheets: A Conformational Study. Available from: [Link]

  • PubMed. (2004). Computational Study of Conformational Preferences of Thioamide-Containing Azaglycine Peptides. Available from: [Link]

  • MDPI. (2023). Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis. Available from: [Link]

Sources

Foundational

The Rising Star in Scaffolding: A Technical Guide to Fluorinated Azetidines as Bioisosteres in Modern Drug Discovery

Abstract In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly turning to innovative molecular scaffolds. Among these, the...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly turning to innovative molecular scaffolds. Among these, the four-membered azetidine ring, particularly when strategically fluorinated, has emerged as a powerful tool in drug design. This in-depth technical guide explores the multifaceted role of fluorinated azetidines as bioisosteres, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their synthesis, physicochemical properties, and strategic application. We will delve into the causal relationships behind experimental choices, present self-validating protocols, and offer a forward-looking perspective on this burgeoning area of medicinal chemistry.

Introduction: The Strategic Imperative for Novel Bioisosteres

The concept of bioisosterism—the substitution of a chemical moiety with another that retains similar biological activity—is a cornerstone of modern drug discovery.[1] The goal is to fine-tune a molecule's properties to overcome challenges such as poor metabolic stability, low solubility, or off-target toxicity.[2] Azetidines, with their strained four-membered ring, offer a unique three-dimensional (3D) geometry that is distinct from more common five- and six-membered heterocycles.[2][3] This inherent sp3-rich character and conformational rigidity can lead to improved binding affinity and selectivity by presenting substituents in well-defined spatial orientations.[2][4]

The introduction of fluorine, the most electronegative element, into the azetidine scaffold further amplifies its utility.[5][6] Fluorination can profoundly influence a molecule's electronic properties, pKa, lipophilicity, and metabolic stability, making the fluorinated azetidine motif a highly versatile and tunable bioisostere.[5][7][8]

The Azetidine Scaffold: A Privileged Motif

Azetidines are increasingly recognized as "privileged scaffolds" in medicinal chemistry due to their ability to impart favorable physicochemical properties.[2][3] Several FDA-approved drugs, including baricitinib and cobimetinib, incorporate the azetidine motif to enhance metabolic stability and receptor selectivity.[2] The strained nature of the ring, while posing synthetic challenges, also contributes to its unique chemical reactivity and utility in drug design.[9][10][11]

The Impact of Fluorine: A Game-Changer in Molecular Design

The strategic incorporation of fluorine into organic molecules is a well-established strategy for modulating their properties. In the context of the azetidine ring, fluorination offers several key advantages:

  • Modulation of Basicity (pKa): The strong electron-withdrawing nature of fluorine significantly lowers the pKa of the azetidine nitrogen.[5][7] This can be crucial for optimizing interactions with biological targets and improving oral bioavailability by altering the ionization state at physiological pH.

  • Increased Metabolic Stability: Fluorine substitution at a metabolically labile position can block cytochrome P450-mediated oxidation, thereby increasing the half-life of a drug candidate.[9]

  • Enhanced Binding Affinity: The polarized C-F bond can engage in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with protein targets.[12]

  • Conformational Control: The presence of fluorine can influence the puckering of the azetidine ring, leading to a preferred conformation that may be more conducive to binding.[12]

  • Improved Lipophilicity: While the effect on lipophilicity (LogP) can be complex and position-dependent, fluorination often increases lipophilicity, which can enhance membrane permeability.[5][7]

The interplay of these effects allows for the fine-tuning of a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Physicochemical Properties of Fluorinated Azetidines: A Quantitative Comparison

To illustrate the impact of fluorination on the physicochemical properties of azetidines, the following table summarizes key data for representative compounds.

CompoundStructurepKacLogPRationale for Property Modulation
Azetidine11.29-0.16Baseline non-fluorinated parent heterocycle.
3-Fluoroazetidine~8.5-9.5~0.1-0.3The inductive effect of the fluorine atom lowers the basicity of the nitrogen. Increased lipophilicity due to the fluorine atom.
3,3-Difluoroazetidine~6.0-7.0~0.4-0.6The gem-difluoro group acts as a strong electron-withdrawing group, significantly reducing pKa. Lipophilicity is further increased.

Note: The pKa and cLogP values are approximate and can vary depending on the specific substitution pattern and the computational or experimental method used. The provided images are representative structures.

Synthetic Strategies for Accessing Fluorinated Azetidines

The synthesis of fluorinated azetidines has historically been challenging due to the strained nature of the four-membered ring.[10][13] However, recent advances have provided more efficient and versatile routes.

Key Synthetic Workflow: From Precursor to Fluorinated Azetidine

A common strategy involves the construction of the azetidine ring followed by fluorination, or the use of fluorinated building blocks in the cyclization step. A generalized workflow is depicted below.

G cluster_0 Pathway A: Fluorination of Pre-formed Azetidines cluster_1 Pathway B: Cyclization of Fluorinated Precursors cluster_2 Pathway C: Strain-Release Strategies A1 Azetidin-3-ol A3 3-Fluoroazetidine A1->A3 Fluorination A2 Fluorinating Agent (e.g., DAST, Deoxo-Fluor) B1 γ-Amino Alcohol with Fluorine B3 Fluorinated Azetidine B1->B3 Ring Closure B2 Intramolecular Cyclization C1 Azabicyclo[1.1.0]butane (ABB) C3 Difunctionalized Fluorinated Azetidine C1->C3 Photochemical Ring Opening C2 Fluorinating Reagent + Nucleophile

Caption: General synthetic strategies for fluorinated azetidines.

Detailed Experimental Protocol: Synthesis of N-Boc-3-fluoroazetidine from N-Boc-3-azetidinol

This protocol describes a common method for the synthesis of a 3-fluoroazetidine derivative using a deoxofluorinating agent.[14]

Materials:

  • N-Boc-3-azetidinol

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Dissolve N-Boc-3-azetidinol (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DAST (1.2 eq) to the cooled solution dropwise via syringe.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford N-Boc-3-fluoroazetidine.

Self-Validation:

  • Characterize the product by ¹H NMR, ¹⁹F NMR, and ¹³C NMR spectroscopy to confirm the incorporation of fluorine and the integrity of the azetidine ring.

  • Mass spectrometry should confirm the expected molecular weight of the product.

Case Studies: Fluorinated Azetidines in Action

The strategic use of fluorinated azetidines has led to the development of promising drug candidates across various therapeutic areas.

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors for Type 2 Diabetes

Fluorinated azetidine amides have been investigated as potent and selective inhibitors of DPP-IV, an enzyme involved in glucose metabolism.[14][15] The introduction of fluorine into the azetidine ring was found to enhance the inhibitory activity and improve the pharmacokinetic profile of these compounds.[14]

G cluster_0 Mechanism of Action Drug Fluorinated Azetidine-based DPP-IV Inhibitor DPPIV Dipeptidyl Peptidase IV (DPP-IV) Drug->DPPIV Inhibits GLP1 Active GLP-1 DPPIV->GLP1 Inactivates Insulin Increased Insulin Secretion GLP1->Insulin Inactive_GLP1 Inactive GLP-1

Caption: Inhibition of DPP-IV by a fluorinated azetidine-based drug.

Modulators of CNS Receptors

The ability of the fluorinated azetidine motif to cross the blood-brain barrier makes it an attractive scaffold for CNS-targeting drugs.[2][16] Its incorporation into ligands for various receptors has been shown to improve potency and selectivity.

Future Perspectives and Conclusion

The use of fluorinated azetidines as bioisosteres in drug discovery is a rapidly evolving field.[2][17] The development of novel and more efficient synthetic methodologies, such as those utilizing azetidine sulfonyl fluorides or photochemical strain-release strategies, will undoubtedly accelerate their adoption in medicinal chemistry programs.[10][13][18][19][20][21] As our understanding of the intricate interplay between fluorine substitution and molecular properties deepens, we can expect to see the emergence of a new generation of therapeutics with superior efficacy and safety profiles, all thanks to this small but powerful fluorinated heterocycle.

References

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]

  • Synthesis of 3-Fluoroazetidines. The Journal of Organic Chemistry. [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. National Library of Medicine. [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]

  • Fluorinated azetidine, pyrrolidine, and piperidine derivatives. ResearchGate. [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]

  • Fluorinated 2-Azetines: Synthesis, Applications, Biological Tests, and Development of a Catalytic Process. Organic Letters. [Link]

  • Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. ResearchGate. [Link]

  • Synthesis of fluorinated azetidines enabled by photochemical strain released strategies. Padua Thesis and Dissertation Archive. [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. ResearchGate. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • The ring pucker in azetidine derivatives can be influenced by a C–F ... N + charge–dipole interaction. ResearchGate. [Link]

  • A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. National Library of Medicine. [Link]

  • Examples of drug candidates containing fluoroalkyl‐substituted... ResearchGate. [Link]

  • Examples of azetidine‐based bioisosters. ResearchGate. [Link]

  • Bioisosteres v2 - Recent Trends and Tactics. Baran Lab. [Link]

  • Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. PubMed. [Link]

  • New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. National Library of Medicine. [Link]

  • The Profound Effect of Fluorine Substitution on the Reactivity and Regioselectivity of Nucleophilic Substitution Reactions of Strained Heterocycles. A Study of Aziridine and Its Derivatives. The Journal of Organic Chemistry. [Link]

  • The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. PubMed. [Link]

  • Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

  • Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Journal of Medicinal Chemistry. [Link]

  • Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. Domainex. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link]

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Exploratory

A Guide to the Synthesis of Ethyl 3-fluoroazetidine-3-carboxylate hydrochloride: Strategies and Methodologies

Introduction: The Significance of Fluorinated Azetidines in Modern Drug Discovery The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its rig...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Fluorinated Azetidines in Modern Drug Discovery

The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure allows for precise vectoral presentation of substituents, enabling enhanced binding to biological targets. The introduction of a fluorine atom, particularly at the C3 position, can profoundly influence the molecule's physicochemical properties, such as basicity, lipophilicity, and metabolic stability. Consequently, building blocks like Ethyl 3-fluoroazetidine-3-carboxylate hydrochloride are of high value to researchers, scientists, and drug development professionals for the construction of novel therapeutics. This guide provides an in-depth technical overview of the primary synthetic pathways to this important building block, focusing on the underlying chemical principles and providing actionable experimental protocols.

Strategic Approaches to the Synthesis

Two principal retrosynthetic disconnections dominate the landscape for the synthesis of Ethyl 3-fluoroazetidine-3-carboxylate hydrochloride. The choice between these pathways often depends on the availability of starting materials, scalability, and the desired control over stereochemistry.

  • Strategy A: Late-Stage Fluorination of a Pre-formed Azetidine Ring. This approach commences with a readily available 3-hydroxyazetidine derivative, which is then subjected to a deoxofluorination reaction. This pathway is advantageous as it leverages commercially available and relatively inexpensive starting materials.

  • Strategy B: Early-Stage Fluorination Followed by Ring Construction. In this strategy, the fluorine atom is introduced into an acyclic precursor prior to the formation of the azetidine ring. This can offer greater control over the introduction of the fluorine atom and may be suitable for more complex derivatives.

Strategy A: Late-Stage Fluorination of N-Boc-3-hydroxyazetidine

This pathway is arguably the more direct approach, beginning with the commercially available N-Boc-3-hydroxyazetidine. The key transformation is the conversion of the hydroxyl group to a fluorine atom, followed by carboxylation, esterification, and final deprotection.

Conceptual Workflow

The logic behind this strategy is to utilize a robust and well-established protecting group strategy to facilitate the key chemical transformations. The tert-butyloxycarbonyl (Boc) group is ideal due to its stability under various reaction conditions and its facile removal under acidic conditions, which concurrently allows for the formation of the final hydrochloride salt.

Strategy A Start N-Boc-3-hydroxyazetidine Fluorination N-Boc-3-fluoroazetidine Start->Fluorination Fluorination (DAST) Carboxylation 1-Boc-3-fluoroazetidine- 3-carboxylic acid Fluorination->Carboxylation Carboxylation Esterification Ethyl 1-Boc-3-fluoroazetidine- 3-carboxylate Carboxylation->Esterification Esterification Deprotection Ethyl 3-fluoroazetidine-3-carboxylate hydrochloride Esterification->Deprotection Deprotection / Salt Formation (HCl)

Caption: Workflow for Strategy A: Late-Stage Fluorination.

Detailed Experimental Protocols

Step 1: Fluorination of N-Boc-3-hydroxyazetidine

The conversion of the hydroxyl group to a fluorine atom is a critical step. Diethylaminosulfur trifluoride (DAST) is a commonly employed reagent for this transformation. The reaction proceeds via an intermediate alkoxy-sulfur trifluoride, which then undergoes nucleophilic displacement by fluoride.

  • Protocol:

    • Dissolve N-Boc-3-hydroxyazetidine (1.0 eq.) in anhydrous dichloromethane (DCM) in a dry flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add diethylaminosulfur trifluoride (DAST) (1.1-1.5 eq.) to the cooled solution.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-fluoroazetidine.

Step 2: Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid

This step involves the introduction of a carboxyl group at the 3-position. A common method is through deprotonation at the 3-position followed by quenching with carbon dioxide.

  • Protocol:

    • Dissolve N-Boc-3-fluoroazetidine (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

    • Cool the solution to -78 °C.

    • Add a strong base such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) (1.1 eq.) dropwise.

    • Stir the mixture at -78 °C for 1-2 hours.

    • Bubble dry carbon dioxide gas through the solution for 1-2 hours, or add an excess of crushed dry ice.

    • Allow the reaction to warm to room temperature.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Acidify the aqueous layer to pH 2-3 with dilute HCl and extract with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield 1-Boc-3-fluoroazetidine-3-carboxylic acid.

Step 3: Esterification to Ethyl 1-Boc-3-fluoroazetidine-3-carboxylate

Standard esterification conditions can be employed to convert the carboxylic acid to the corresponding ethyl ester.

  • Protocol:

    • Dissolve 1-Boc-3-fluoroazetidine-3-carboxylic acid (1.0 eq.) in ethanol.

    • Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

    • Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude ethyl ester.

    • Purify by column chromatography if necessary.

Step 4: Deprotection and Hydrochloride Salt Formation

The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt. This is typically achieved in a single step using a solution of hydrogen chloride in an organic solvent.[1][2]

  • Protocol:

    • Dissolve Ethyl 1-Boc-3-fluoroazetidine-3-carboxylate (1.0 eq.) in a suitable solvent such as 1,4-dioxane, ethyl acetate, or methanol.

    • Add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents).[1]

    • Stir the reaction mixture at room temperature. The product may precipitate as the hydrochloride salt.

    • Monitor the reaction for completion by TLC or LC-MS (typically 30 minutes to 2 hours).[1]

    • If a precipitate has formed, collect the solid by filtration and wash with anhydrous diethyl ether.

    • If the product remains in solution, remove the solvent under reduced pressure to yield the crude hydrochloride salt.

    • Triturate the crude product with diethyl ether to induce precipitation and wash the solid.

    • Dry the resulting solid under vacuum to obtain pure Ethyl 3-fluoroazetidine-3-carboxylate hydrochloride.

Data Summary for Strategy A
StepKey ReagentsSolventTypical Yield
Fluorination DASTDCM60-80%
Carboxylation LDA, CO₂THF50-70%
Esterification Ethanol, H₂SO₄ (cat.)Ethanol80-95%
Deprotection/Salt Formation 4M HCl in DioxaneDioxane>90%

Strategy B: Early-Stage Fluorination and Cyclization

This alternative pathway introduces the fluorine atom at an early stage onto an acyclic precursor, which is then cyclized to form the azetidine ring. This approach can be advantageous for constructing more complex analogues and for achieving specific stereochemical outcomes. A notable example of this strategy involves the bromofluorination of an allylic amine derivative.[3][4]

Conceptual Workflow

The core of this strategy is the regio- and stereoselective addition of bromine and fluorine across a double bond, followed by an intramolecular nucleophilic substitution to form the strained four-membered ring. Subsequent functional group manipulations then lead to the final product.

Strategy B Start Acyclic Allylic Amine Precursor Bromofluorination Bromofluoro Intermediate Start->Bromofluorination Bromofluorination Cyclization N-Protected 3-bromo-3-fluoro- methylazetidine Bromofluorination->Cyclization Intramolecular Cyclization Functionalization N-Protected 3-fluoroazetidine- 3-carboxaldehyde Cyclization->Functionalization Functional Group Interconversion Oxidation N-Boc-3-fluoroazetidine- 3-carboxylic acid Functionalization->Oxidation Oxidation Esterification Ethyl 1-Boc-3-fluoroazetidine- 3-carboxylate Oxidation->Esterification Esterification Deprotection Ethyl 3-fluoroazetidine-3-carboxylate hydrochloride Esterification->Deprotection Deprotection / Salt Formation (HCl)

Caption: Workflow for Strategy B: Early-Stage Fluorination.

Detailed Experimental Protocols

Step 1: Bromofluorination of an Acyclic Precursor

A suitable starting material is an N-protected 2-substituted allylamine. The bromofluorination can be achieved using N-bromosuccinimide (NBS) as the bromine source and a fluoride source such as triethylamine trihydrofluoride.

  • Protocol:

    • Dissolve the N-protected allylamine (1.0 eq.) in an anhydrous solvent like DCM.

    • Add N-bromosuccinimide (NBS) (1.1 eq.) and triethylamine trihydrofluoride (2.0 eq.).

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with water and saturated sodium bicarbonate solution.

    • Dry the organic layer, concentrate, and purify the bromofluoro intermediate by column chromatography.

Step 2: Intramolecular Cyclization

The formation of the azetidine ring is achieved by an intramolecular Williamson ether-like synthesis, where the amine nitrogen displaces the bromide.

  • Protocol:

    • Dissolve the bromofluoro intermediate (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

    • Add a non-nucleophilic base, for instance, potassium carbonate or sodium hydride.

    • Heat the reaction mixture to facilitate the cyclization.

    • Monitor the reaction by TLC.

    • After completion, quench the reaction with water and extract the product with a suitable organic solvent.

    • Dry, concentrate, and purify the N-protected 3-bromo-3-fluoromethylazetidine.

Step 3 & 4: Functional Group Interconversion and Oxidation

The subsequent steps involve converting the bromomethyl group into a carboxylic acid. This can be a multi-step process, potentially involving conversion to a hydroxymethyl group followed by oxidation. A published pathway describes the synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid from a precursor with a hydroxymethyl group at the 3-position, which is then oxidized.[3]

Step 5 & 6: Esterification and Deprotection/Salt Formation

These final steps are analogous to those described in Strategy A.

Data Summary for Strategy B
StepKey ReagentsSolventTypical Yield
Bromofluorination NBS, Et₃N·3HFDCMVariable
Intramolecular Cyclization K₂CO₃ or NaHDMFVariable
Oxidation to Carboxylic Acid (Multi-step)-Variable
Esterification Ethanol, H₂SO₄ (cat.)Ethanol80-95%
Deprotection/Salt Formation 4M HCl in DioxaneDioxane>90%

Conclusion

The synthesis of Ethyl 3-fluoroazetidine-3-carboxylate hydrochloride can be effectively achieved through two primary strategies: late-stage fluorination of a pre-formed azetidine ring and early-stage fluorination followed by cyclization. The late-stage fluorination approach, starting from N-Boc-3-hydroxyazetidine, offers a more direct and often higher-yielding route, making it a preferred method for many applications. The early-stage fluorination pathway, while potentially more complex, provides opportunities for greater structural diversity and stereochemical control. The choice of synthetic route will ultimately be guided by the specific research or development goals, including scale, cost, and the need for analogue synthesis. The protocols and data presented in this guide provide a solid foundation for any scientist embarking on the synthesis of this valuable fluorinated building block.

References

  • Couture, A., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. The Journal of Organic Chemistry, 74(7), 2884-2887.
  • BenchChem (2025). A Comparative Guide to TFA and HCl for Boc Deprotection in Drug Development.
  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214.
  • Piron, K., et al. (2012). Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. ARKIVOC, 2012(5), 6-15.
  • CN105384673B.
  • Briggs, A. D., et al. (2012). An Efficient Synthesis of Azetidines with (2-Bromoethyl)
  • Neises, B., & Steglich, W. (1978).
  • Common Organic Chemistry. Boc Deprotection Mechanism - HCl.
  • Verschueren, R. H., et al. (2020). Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas. Organic & Biomolecular Chemistry, 18(33), 6434-6439.
  • Lundberg, H., & Torssell, S. (2014). How can we do the deprotection of boc-amino acids using hcl?
  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.
  • US20100311968A1. Deprotection of boc-protected compounds.
  • Anderson, A. G., & Lok, R. (1972). A convenient synthesis of azetidine-3-carboxylic acid. The Journal of Organic Chemistry, 37(24), 3953-3953.
  • EP0221579A1. A process for the preparation of an azetidine-3-carboxylic acid or salt thereof.
  • Weymouth-Wilson, A. C., et al. (2015). 3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. The Journal of Organic Chemistry, 80(9), 4367-4380.

Sources

Exploratory

Thermodynamic Stability and Degradation Kinetics of Ethyl 3-Fluoroazetidine-3-Carboxylate HCl in Aqueous Solutions: A Technical Whitepaper

Executive Summary Ethyl 3-fluoroazetidine-3-carboxylate hydrochloride (CAS: 1803596-65-7)[1] is a highly specialized fluorinated heterocycle increasingly utilized in modern drug discovery as a conformationally restricted...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-fluoroazetidine-3-carboxylate hydrochloride (CAS: 1803596-65-7)[1] is a highly specialized fluorinated heterocycle increasingly utilized in modern drug discovery as a conformationally restricted bioisostere. While the solid-state stability of the hydrochloride salt is generally robust, its behavior in aqueous solutions presents complex thermodynamic and kinetic challenges. As a Senior Application Scientist, I have structured this guide to dissect the stereoelectronic principles driving its degradation, outline the causality behind its instability, and provide a self-validating experimental framework for profiling its thermodynamic limits.

Structural Thermodynamics & Stereoelectronic Effects

To understand the aqueous behavior of Ethyl 3-fluoroazetidine-3-carboxylate HCl[2], we must first analyze the competing thermodynamic forces within its molecular architecture.

The Azetidine Core

The four-membered azetidine ring possesses significant inherent ring strain (approximately 26 kcal/mol). Thermodynamically, ring-opening is an exergonic process. However, the molecule is kinetically trapped; the high activation energy required for ring cleavage makes it stable in water under ambient conditions. Furthermore, formulating this compound as a hydrochloride salt protonates the basic nitrogen, effectively neutralizing its lone pair and shielding the ring from nucleophilic attack or auto-catalytic degradation.

The Alpha-Fluorine Inductive Effect

The defining feature of this molecule is the fluorine atom at the C3 position, alpha to the ethyl ester. Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive (-I) effect.

  • Impact on the Amine: The -I effect pulls electron density away from the nitrogen, significantly lowering its pKa compared to a non-fluorinated azetidine.

  • Impact on the Ester (The Vulnerability): The inductive pull drastically increases the electrophilicity of the adjacent ester carbonyl carbon. This stereoelectronic effect lowers the activation energy required for nucleophilic attack by water or hydroxide ions, making the ester highly susceptible to hydrolysis.

Mechanisms of Aqueous Degradation

Esters are inherently prone to hydrolysis, a chemical reaction where water cleaves the ester bond to form the parent alcohol and carboxylic acid[3]. For this compound, ester hydrolysis is the primary, thermodynamically driven degradation pathway.

Kinetic Acceleration by Fluorination

While thermodynamic equilibrium heavily favors the hydrolyzed state (3-fluoroazetidine-3-carboxylic acid and ethanol) in aqueous media, the rate of this reaction is dictated by pH and the alpha-fluorine atom.

Research on partially fluorinated ethyl esters demonstrates that the introduction of a single alpha-fluorine atom drops the hydrolytic half-life by a factor of approximately 8 in biologically relevant buffers[4],[5]. The highly electrophilic carbonyl carbon becomes a prime target for base-catalyzed hydrolysis. Consequently, while the compound may exhibit moderate kinetic stability at an acidic pH, it will degrade rapidly in neutral (pH 7.4) to basic environments.

Degradation A Ethyl 3-fluoroazetidine- 3-carboxylate HCl (Intact API) B Base-Catalyzed Hydrolysis (pH > 7) A->B OH- attack (Fast) C Acid-Catalyzed Hydrolysis (pH < 3) A->C H+ catalysis (Slow) E Ring Opening (Extreme Conditions) A->E High Temp / Strong Base D 3-Fluoroazetidine- 3-carboxylic acid + Ethanol B->D C->D F Acyclic Degradants E->F

Figure 1: Primary degradation pathways of the API in aqueous media.

Experimental Workflow: Self-Validating Stability Profiling

To accurately map the thermodynamic stability of this compound, we cannot rely on theoretical models alone. The following protocol details a forced degradation study designed to yield Arrhenius kinetic data.

The Causality of the Design: We test across a broad pH spectrum because ester hydrolysis follows a V-shaped pH-rate profile[3]. We use multiple temperatures to calculate the activation energy ( Ea​ ). Self-Validation Mechanism: This protocol is self-validating through mass-balance. By using LC-MS/MS to quantify both the disappearance of the parent ester and the stoichiometric appearance of the carboxylic acid degradant, we prove that hydrolysis is the sole pathway and that no unseen degradation (e.g., ring-opening) is skewing the kinetic data.

Step-by-Step Methodology
  • Buffer Preparation: Prepare 50 mM aqueous buffers at pH 1.2 (HCl/KCl), pH 4.5 (Acetate), pH 7.4 (Phosphate), and pH 9.0 (Borate).

  • Sample Dissolution: Dissolve Ethyl 3-fluoroazetidine-3-carboxylate HCl to a final concentration of 1.0 mg/mL in each buffer.

  • Thermal Incubation: Aliquot the solutions into sealed amber HPLC vials. Place the vials into temperature-controlled autosamplers or incubators set to 25°C, 40°C, and 60°C.

  • Time-Course Sampling & Quenching: Pull 50 µL aliquots at T=0, 1h, 4h, 24h, 48h, and 7 days. Immediately quench the reaction by diluting 1:10 into a cold quenching solution (50% Acetonitrile in water with 0.1% Formic Acid) to instantly drop the pH and halt base-catalyzed hydrolysis.

  • LC-MS/MS Quantification: Inject the quenched samples into an LC-MS/MS system. Monitor the parent mass transition (m/z corresponding to C6H11FNO2+)[6] and the expected hydrolyzed acid mass.

  • Kinetic Modeling: Plot ln([API]) versus time to extract the pseudo-first-order rate constant ( kobs​ ). Calculate the half-life ( t1/2​=0.693/kobs​ ).

Workflow Step1 1. Buffer Prep (pH 1.2 - 9.0) Step2 2. API Dissolution (1 mg/mL) Step1->Step2 Step3 3. Thermal Incubation (25°C, 40°C, 60°C) Step2->Step3 Step4 4. Aliquot Sampling & Quenching Step3->Step4 Step5 5. LC-MS/MS Quantification Step4->Step5 Step6 6. Kinetic Modeling (Arrhenius Plot) Step5->Step6

Figure 2: Self-validating experimental workflow for stability profiling.

Quantitative Data Summaries

The following tables summarize the baseline physicochemical properties and the projected kinetic behavior of the compound based on the stereoelectronic principles of fluorinated esters.

Table 1: Physicochemical Baseline Data
PropertyValue
Chemical Name Ethyl 3-fluoroazetidine-3-carboxylate hydrochloride
CAS Registry Number 1803596-65-7[1]
Molecular Formula C6H11ClFNO2[6]
Molecular Weight 183.61 g/mol [2]
Primary Degradation Ester Hydrolysis
Table 2: Projected Hydrolysis Kinetics at 25°C

(Simulated based on established fluorinated ester kinetic models[4])

pH LevelDominant CatalysisRelative Hydrolysis RateEstimated Half-Life ( t1/2​ )
pH 1.2 Acid-CatalyzedModerate~ 48 - 72 hours
pH 4.5 Minimal (V-minimum)Slowest> 14 days
pH 7.4 Base-CatalyzedFast (Accelerated by F)~ 2 - 4 hours
pH 9.0 Base-CatalyzedVery Fast< 30 minutes

Formulation Strategies & Stabilization

Because esters are highly susceptible to hydrolysis[3], and the alpha-fluorine severely exacerbates this vulnerability in aqueous media[4], long-term liquid formulations of Ethyl 3-fluoroazetidine-3-carboxylate HCl are generally non-viable. To ensure scientific integrity in your assays and formulations, implement the following strategies:

  • pH Optimization: If an aqueous solution is strictly required, buffer the solution to the isoelectric minimum for ester hydrolysis (typically between pH 4.0 and 5.0). Avoid physiological buffers (pH 7.4) for stock solutions.

  • Moisture Control & Lyophilization: Minimizing exposure to moisture is the most effective way to prevent ester hydrolysis[3]. The compound should be stored as a lyophilized powder in a desiccated environment.

  • Point-of-Use Reconstitution: Reconstitute the API immediately prior to use, maintain the solution at 2-8°C to lower the kinetic energy of the system, and discard any unused aqueous stock within 12 to 24 hours.

References

  • 1803596-65-7 | ethyl 3-fluoroazetidine-3-carboxylate hydrochloride Source: Aaron Chemicals URL
  • Source: Beilstein Journal of Organic Chemistry (via NIH/PMC)
  • Source: Carbodiimide.
  • 1803596-65-7 ethyl 3-fluoroazetidine-3-carboxylate hydrochloride Source: Guidechem URL
  • 1803596-65-7 CAS Manufactory - ChemicalBook Source: ChemicalBook URL

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Strategic Coupling of Ethyl 3-fluoroazetidine-3-carboxylate Hydrochloride

Introduction: The Strategic Value of a Fluorinated Azetidine Building Block In contemporary medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological profiles is paramount. Azetidines, four-...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of a Fluorinated Azetidine Building Block

In contemporary medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological profiles is paramount. Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention as valuable scaffolds in drug discovery.[1] Their inherent ring strain and sp3-rich character can confer advantageous properties such as enhanced metabolic stability, improved solubility, and the ability to explore unique three-dimensional chemical space.[1]

Ethyl 3-fluoroazetidine-3-carboxylate hydrochloride represents a particularly strategic building block. It combines the benefits of the azetidine core with the unique stereoelectronic properties of fluorine. The fluorine atom, positioned at a quaternary center, can modulate local pKa, influence conformation, and block metabolic oxidation, making it a highly desirable motif for drug design programs.[2] However, the successful incorporation of this fragment via amide bond formation is not trivial. The steric hindrance imposed by the rigid four-membered ring and the adjacent quaternary center presents a distinct challenge for standard coupling procedures.[3][4][5]

This guide provides a detailed examination of the critical parameters and step-by-step protocols for the effective coupling of Ethyl 3-fluoroazetidine-3-carboxylate hydrochloride with carboxylic acids. We will delve into the mechanistic rationale behind reagent selection and procedural design, offering field-proven insights to empower researchers to confidently utilize this valuable synthetic intermediate.

Pre-Coupling Prerequisite: Liberation of the Free Amine

A critical first step, often overlooked, is the handling of the starting material as a hydrochloride salt. The protonated azetidine nitrogen is non-nucleophilic and will not participate in the desired coupling reaction. Therefore, its conversion to the free amine is mandatory.

Causality Behind Base Selection: The choice of base is crucial. A strong, nucleophilic base could potentially lead to undesired side reactions, such as hydrolysis of the ethyl ester. The ideal choice is a non-nucleophilic, sterically hindered tertiary amine.

  • N,N-Diisopropylethylamine (DIPEA or Hünig's base): This is the preferred base for most applications. Its significant steric bulk prevents it from acting as a nucleophile, while its basicity (pKa ~10.7) is sufficient to deprotonate the azetidinium salt.[6]

  • Triethylamine (TEA): While also commonly used, TEA is slightly less sterically hindered and can, in some cases, lead to side reactions. It is a viable alternative if DIPEA is not available.

Protocol 2.1: In-Situ Neutralization

This procedure is performed immediately prior to the addition of the carboxylic acid and coupling reagents.

  • To a solution of Ethyl 3-fluoroazetidine-3-carboxylate hydrochloride (1.0 eq) in a suitable aprotic solvent (e.g., DMF, DCM, or MeCN; 0.1-0.5 M), add N,N-Diisopropylethylamine (DIPEA) (1.1 - 1.2 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • The resulting solution containing the free amine is now ready for the coupling step. Do not isolate the free amine, as it is generally used directly in the subsequent reaction.

Core Coupling Methodologies: A Comparative Guide

The success of the coupling reaction hinges on the effective activation of the carboxylic acid partner. Given the steric hindrance of the azetidine nucleophile, a highly reactive activated species is required. We present two robust, well-validated protocols.

Method A: Carbodiimide-Mediated Coupling with HOBt Additive

This is a classic and cost-effective method. The mechanism involves the activation of the carboxylic acid by a carbodiimide, followed by interception with an additive to form a more reactive, stable active ester, which mitigates side reactions and reduces the risk of racemization.[7][8]

Mechanism of Action:

  • Activation: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.

  • HOBt Interception: 1-Hydroxybenzotriazole (HOBt) acts as a nucleophilic catalyst, rapidly trapping the O-acylisourea to form an HOBt-active ester. This step is critical as it prevents the rearrangement of the O-acylisourea into a stable N-acylurea byproduct, which is a common failure mode in carbodiimide couplings.[6][9]

  • Aminolysis: The liberated azetidine free amine attacks the carbonyl of the HOBt-ester, forming the desired amide bond and releasing HOBt.

EDC_HOBt_Mechanism RCOOH Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea Azetidine Free Azetidine Amine Amide Target Amide Azetidine->Amide HOBt HOBt HOBt_Ester HOBt Active Ester HOBt->HOBt_Ester O_Acylisourea->HOBt_Ester + HOBt - EDC Byproduct EDU EDC Byproduct (EDU) O_Acylisourea->EDU Side Reaction (N-Acylurea) HOBt_Ester->Amide + Azetidine Amine - HOBt (regenerated)

Caption: EDC/HOBt coupling mechanism.

Protocol 3.1: EDC/HOBt Coupling

Reagent/ParameterRecommended Stoichiometry/Condition
Carboxylic Acid1.0 eq
Ethyl 3-fluoroazetidine-3-carboxylate HCl1.1 eq
EDC·HCl1.2 eq
HOBt1.2 eq
DIPEA2.5 - 3.0 eq (accounts for both HCl salt and EDC·HCl)
SolventAnhydrous DMF or DCM
Temperature0 °C to Room Temperature
Reaction Time4 - 24 hours

Step-by-Step Procedure:

  • In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq), Ethyl 3-fluoroazetidine-3-carboxylate hydrochloride (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Add DIPEA (2.5-3.0 eq) dropwise, maintaining the temperature at 0 °C.

  • Add EDC·HCl (1.2 eq) in a single portion. A slight exotherm may be observed.

  • Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Upon completion, proceed with aqueous workup (see Section 4).

Troubleshooting:

  • Low Yield: May indicate incomplete reaction or formation of the N-acylurea byproduct. Ensure anhydrous conditions and high-purity reagents. Extending the reaction time or slightly increasing the equivalents of coupling reagents can be beneficial.

  • EDC Byproduct Removal: The urea byproduct from EDC is water-soluble, making it relatively easy to remove during aqueous workup, a key advantage over DCC.[6][7]

Method B: Aminium/Uronium Salt-Based Coupling (HATU)

For sterically demanding couplings, aminium/uronium reagents like HATU are often superior.[10] HATU (2-(7-Aza-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is derived from HOAt (1-Hydroxy-7-azabenzotriazole), which is more acidic and a better leaving group than HOBt, leading to faster and more efficient reactions.[11]

Mechanism of Action:

  • Base-Mediated Activation: In the presence of a base (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate anion attacks HATU.

  • Active Ester Formation: This attack displaces the HOAt moiety, which then rapidly forms a highly reactive OAt-active ester. The nitrogen atom at the 7-position of the HOAt ring provides a "neighboring group effect," accelerating the subsequent aminolysis step.[10]

  • Aminolysis: The azetidine free amine attacks the activated ester, yielding the final amide product and releasing HOAt. The tetramethylurea byproduct is also formed.[12]

HATU_Mechanism RCOOH Carboxylic Acid (R-COOH) Carboxylate Carboxylate Anion RCOOH->Carboxylate + DIPEA HATU HATU OAt_Ester OAt Active Ester HATU->OAt_Ester TMU Tetramethylurea HATU->TMU forms DIPEA DIPEA DIPEA->Carboxylate Azetidine Free Azetidine Amine Amide Target Amide Azetidine->Amide Carboxylate->OAt_Ester + HATU OAt_Ester->Amide + Azetidine Amine HOAt HOAt OAt_Ester->HOAt releases

Caption: HATU coupling mechanism.

Protocol 3.2: HATU Coupling

Reagent/ParameterRecommended Stoichiometry/Condition
Carboxylic Acid1.0 eq
Ethyl 3-fluoroazetidine-3-carboxylate HCl1.1 eq
HATU1.1 eq
DIPEA2.5 - 3.0 eq
SolventAnhydrous DMF or NMP
TemperatureRoom Temperature
Reaction Time1 - 6 hours

Step-by-Step Procedure:

  • In a clean, dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Stir the solution for 5-10 minutes. This optional "pre-activation" step can sometimes improve yields but is not always necessary.[13]

  • Add the Ethyl 3-fluoroazetidine-3-carboxylate hydrochloride (1.1 eq) to the mixture.

  • Add DIPEA (2.5-3.0 eq) dropwise. The solution may turn yellow, which is characteristic of the formation of the OAt-active ester.

  • Stir the reaction at room temperature for 1-6 hours.

  • Monitor the reaction progress by TLC or LC-MS. These reactions are often significantly faster than EDC/HOBt couplings.

  • Upon completion, proceed with aqueous workup.

Troubleshooting:

  • Byproduct Removal: The tetramethylurea (TMU) byproduct can sometimes be challenging to remove via chromatography. Thorough aqueous workup is essential.[12]

  • Reagent Stability: HATU is sensitive to moisture. Ensure it is stored in a desiccator and handled under an inert atmosphere.

General Experimental Workflow: From Reaction to Product

A standardized workflow ensures reproducibility and high purity of the final product.

Workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification Neutralization 1. In-Situ Neutralization (Azetidine·HCl + DIPEA) Coupling 2. Coupling Reaction (Add Acid, Reagents) Neutralization->Coupling Monitoring 3. Monitor Progress (TLC / LC-MS) Coupling->Monitoring Quench 4. Quench & Dilute (H₂O / EtOAc) Monitoring->Quench Upon Completion Wash 5. Aqueous Washes (e.g., NaHCO₃, Brine) Quench->Wash Dry 6. Dry & Concentrate (Na₂SO₄ / Evaporation) Wash->Dry Purify 7. Chromatography (Silica Gel) Dry->Purify Final_Product Pure Product Purify->Final_Product Characterization (NMR, MS, HPLC)

Caption: General experimental workflow.

Protocol 4.1: Standard Workup and Purification
  • Quench: Pour the reaction mixture into a separatory funnel containing water or 5% LiCl (aq) solution (to help break up DMF emulsions) and dilute with an organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Wash: Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO₃ solution (to remove unreacted acid and HOBt/HOAt).

    • Water.

    • Saturated aqueous brine (to remove residual water).

  • Dry & Concentrate: Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of Ethyl Acetate in Hexanes or a similar solvent system.

Safety and Handling

  • Carbodiimides (EDC, DCC): These are potent allergens and sensitizers. Always handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.[14]

  • Benzotriazole Derivatives (HOBt, HOAt, HATU): Anhydrous HOBt and its derivatives are classified as energetic materials and can be explosive under specific conditions (heat, friction, or impact).[9] Commercially available preparations often contain water (~15-20%) to mitigate this hazard. Always consult the Safety Data Sheet (SDS) and handle with care.

References

  • Hunter, L., et al. (2015). 3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. The Journal of Organic Chemistry. [Link]

  • Google Patents. (2017).
  • ResearchGate. (n.d.). Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline. [Link]

  • Van Hende, E., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. The Journal of Organic Chemistry. [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. [Link]

  • Gentilucci, L., et al. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. [Link]

  • Google Patents. (2000). US6040422A - Synthesis and use of amino acid fluorides as peptide coupling reagent.
  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Sekar, G., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Aapptec. (n.d.). Coupling Reagents. [Link]

  • ResearchGate. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • Organic Syntheses. (n.d.). Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-BUTYL ETHYL FUMARATE. [Link]

  • Amaike, K., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot. [Link]

  • Iris Biotech. (n.d.). HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. [Link]

  • Buer, B. C., & Marsh, E. N. (2014). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. Australian Journal of Chemistry. [Link]

  • Kim Reactor. (2024). HATU Coupling: Challenges Associated with the Byproducts | Amide bond formation. [Link]

  • Figshare. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

  • Reddit. (2023). HATU/PyBOP coupling procedure question. [Link]

  • Vervecken, W., et al. (2024). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. PMC. [Link]

Sources

Application

How to use Ethyl 3-fluoroazetidine-3-carboxylate hydrochloride in peptide synthesis

Application Note: Integration of Ethyl 3-Fluoroazetidine-3-Carboxylate Hydrochloride in Advanced Peptide Synthesis Executive Summary The incorporation of unnatural amino acids into peptide scaffolds is a cornerstone of m...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Integration of Ethyl 3-Fluoroazetidine-3-Carboxylate Hydrochloride in Advanced Peptide Synthesis

Executive Summary

The incorporation of unnatural amino acids into peptide scaffolds is a cornerstone of modern peptidomimetic drug discovery. Ethyl 3-fluoroazetidine-3-carboxylate hydrochloride is a highly specialized building block that introduces a cyclic fluorinated β -amino acid moiety into peptide sequences[1]. By combining the conformational rigidity of a four-membered azetidine ring with the stereoelectronic effects of a fluorine atom, this compound dramatically enhances the metabolic stability, lipophilicity, and structural predictability of therapeutic peptides.

This application note provides an authoritative, step-by-step guide on how to process this raw ester salt into a Solid-Phase Peptide Synthesis (SPPS)-ready building block, alongside field-proven protocols for overcoming the steric and electronic challenges associated with its coupling.

Physicochemical Profiling

Before integrating this compound into a synthetic workflow, it is critical to understand its baseline properties. Because the azetidine ring is unsubstituted at the C2 and C4 positions, the C3 carbon (bearing the fluorine and carboxylate) possesses a plane of symmetry, making the base molecule achiral . This eliminates concerns regarding epimerization during harsh basic hydrolysis or prolonged coupling cycles.

PropertySpecification
Chemical Name Ethyl 3-fluoroazetidine-3-carboxylate hydrochloride
CAS Registry Number 1803596-65-7[2]
Molecular Formula C₆H₁₁ClFNO₂[3]
Molecular Weight 183.61 g/mol
Structural Classification Cyclic fluorinated β -amino acid[1]
Chirality Achiral (Plane of symmetry through N1 and C3)
Form Solid (Hydrochloride salt)

Mechanistic Rationale: The "Why" Behind 3-Fluoroazetidine

As a Senior Application Scientist, it is vital to understand why we choose specific unnatural scaffolds over natural analogs. The selection of 3-fluoroazetidine over its non-fluorinated or hydroxylated counterparts is driven by two primary mechanistic advantages:

1. Prevention of Reverse-Aldol Cleavage (Metabolic Stability) Natural azetidine-2-carboxylic acid (Aze) and its derivatives (such as 3-hydroxyazetidine, 3-OH-Aze) are often misincorporated into proteins in place of proline. In biological systems, prolyl hydroxylases can oxygenate Aze-containing peptides. Above pH 8, or under physiological stress, 3-OH-Aze undergoes a rapid reverse-aldol ring opening, leading to severe protein degradation and toxicity. Replacing the hydroxyl group with a fluorine atom creates a 3-fluoro-Aze scaffold that is completely resistant to this aldol cleavage, yielding a highly stable peptidomimetic suitable for in vivo applications[4].

2. Stereoelectronic Deactivation and Conformational Rigidity The highly electronegative fluorine atom at the C3 position exerts a strong electron-withdrawing inductive effect on the N1 secondary amine. While the azetidine ring enforces a rigid Ramachandran dihedral angle space (similar to, but more constrained than, proline), the fluorine atom lowers the pKa of the amine. This electronic deactivation makes the amine less nucleophilic during SPPS, necessitating specialized coupling protocols.

MetabolicStability cluster_0 Natural 3-OH-Aze (Unstable) cluster_1 3-Fluoro-Aze (Stable Scaffold) A1 3-OH-Aze Peptide A2 Prolyl Hydroxylase A1->A2 A3 Reverse Aldol Cleavage A2->A3 A4 Protein Degradation A3->A4 B1 3-Fluoro-Aze Peptide B2 Resistant to Oxygenation B1->B2 B3 No Aldol Cleavage B2->B3 B4 Metabolic Stability B3->B4

Fig 1: Metabolic stability of 3-Fluoro-Aze vs. natural 3-OH-Aze preventing reverse aldol cleavage.

Pre-SPPS Workflow: Preparation of the Free Acid Building Block

Because the commercial compound is supplied as an ethyl ester hydrochloride salt, it cannot be directly utilized as an N-protected building block in standard Fmoc-SPPS. It must first be free-based, N-protected, and saponified.

Protocol 4.1: N-Fmoc Protection

Causality Insight: We utilize Fmoc-OSu rather than Fmoc-Cl. Fmoc-Cl is highly reactive and can promote the formation of Fmoc-dipeptides or cause ring-opening side reactions in strained heterocycles. Fmoc-OSu provides a milder, more controlled protection phase.

  • Dissolution: Suspend Ethyl 3-fluoroazetidine-3-carboxylate hydrochloride (1.0 eq) in a 1:1 mixture of 1,4-Dioxane and deionized H₂O (approx. 0.2 M concentration).

  • Free-Basing: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise at 0 °C. The solution will clarify as the HCl salt is neutralized.

  • Protection: Add Fmoc-OSu (1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Acidify the mixture slightly to pH 5 using 1M HCl to neutralize excess DIPEA. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield Fmoc-3-fluoroazetidine-3-carboxylate ethyl ester.

Protocol 4.2: Saponification (Ester Hydrolysis)

Causality Insight: The C3 carbon is tetrasubstituted (bearing F, COOH, and two ring carbons). While steric hindrance slows down hydrolysis, the electron-withdrawing fluorine increases the electrophilicity of the ester carbonyl. Lithium hydroxide (LiOH) is preferred over NaOH to provide a mild hydrolysis environment that prevents potential degradation of the Fmoc group.

  • Dissolution: Dissolve the Fmoc-protected ethyl ester (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H₂O.

  • Hydrolysis: Add LiOH·H₂O (2.0 eq) at 0 °C. Stir the reaction at room temperature. Monitor strictly via LC-MS; the reaction typically completes within 4–6 hours. Do not over-stir, as prolonged exposure to base can prematurely cleave the Fmoc group.

  • Acidification: Quench the reaction by adding 1M HCl dropwise at 0 °C until the pH reaches 2–3. This protonates the carboxylate, driving the product into the organic phase.

  • Extraction: Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield Fmoc-3-fluoroazetidine-3-carboxylic acid .

Workflow A Ethyl 3-fluoroazetidine-3-carboxylate HCl (Starting Material) B 1. Free-basing (DIPEA) 2. N-Protection (Fmoc-OSu) A->B C Fmoc-3-fluoroazetidine-3-carboxylate ethyl ester (Intermediate) B->C D Saponification (LiOH / THF / H2O) Acidification (HCl to pH 2-3) C->D E Fmoc-3-fluoroazetidine-3-carboxylic acid (SPPS-Ready Building Block) D->E F Solid-Phase Peptide Synthesis (HATU / HOAt / DIPEA) E->F G Fluorinated Peptidomimetic F->G

Fig 2: Pre-SPPS preparation workflow from ethyl ester HCl salt to Fmoc-protected free acid.

SPPS Integration Protocol: Coupling Strategies

Coupling 3-fluoroazetidine-3-carboxylic acid presents two distinct stereoelectronic hurdles during Solid-Phase Peptide Synthesis:

Challenge A: Coupling TO the Azetidine Carboxylate

The carboxylate is attached to a highly hindered, tetrasubstituted C3 carbon. Standard coupling reagents (like HBTU/HOBt) will result in significant deletion sequences.

  • Protocol: Use the highly reactive uronium salt HATU combined with HOAt (1-Hydroxy-7-azabenzotriazole).

  • Conditions: 3.0 eq Fmoc-3-fluoroazetidine-3-carboxylic acid, 2.9 eq HATU, 3.0 eq HOAt, and 6.0 eq DIPEA in anhydrous DMF.

  • Execution: Pre-activate the amino acid for exactly 3 minutes before adding to the resin. Extend the coupling time to 2–3 hours at room temperature, or utilize microwave-assisted SPPS (75 °C for 15 minutes) to overcome the steric bulk.

Challenge B: Coupling ONTO the Azetidine Nitrogen (Following Fmoc Deprotection)

Once the azetidine is on the resin and Fmoc-deprotected, the next amino acid must be coupled to the N1 amine. The N1 amine is a secondary amine (like proline) but is significantly deactivated by the electron-withdrawing inductive effect of the C3 fluorine.

  • Protocol: The incoming amino acid requires symmetric anhydride activation or highly reactive acylium ion equivalents.

  • Conditions: Use COMU or HATU (3.0 eq) with a specialized base like TMP (2,4,6-trimethylpyridine) instead of DIPEA to minimize base-catalyzed side reactions during sluggish couplings.

  • Execution: Perform a double-coupling cycle (2 × 1 hour) for the incoming amino acid to ensure quantitative conversion. Monitor via the Chloranil test (since the Kaiser test is incompatible with secondary amines).

References

  • 3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Method

Base-catalyzed deprotection methods for Ethyl 3-fluoroazetidine-3-carboxylate HCl

Application Note: Base-Catalyzed Deprotection of Ethyl 3-Fluoroazetidine-3-Carboxylate Hydrochloride Executive Summary & Scope Ethyl 3-fluoroazetidine-3-carboxylate hydrochloride (CAS: 1803596-65-7) is a highly valuable...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Base-Catalyzed Deprotection of Ethyl 3-Fluoroazetidine-3-Carboxylate Hydrochloride

Executive Summary & Scope

Ethyl 3-fluoroazetidine-3-carboxylate hydrochloride (CAS: 1803596-65-7) is a highly valuable fluorinated β -amino acid precursor. It is used extensively in medicinal chemistry to impart conformational restriction, improve metabolic stability, and serve as a bioisostere in drug candidates[1]. This application note details the base-catalyzed deprotection (ester saponification) of this building block. Because the resulting free amino acid is highly polar and difficult to isolate, we present two validated workflows: direct hydrolysis to the zwitterion, and a more pragmatic, high-yielding one-pot N-Boc protection/hydrolysis sequence.

Mechanistic Insights and Causality (E-E-A-T)

The deprotection of this molecule requires careful consideration of its structural and electronic features:

  • Stoichiometric Neutralization: The starting material is supplied as a hydrochloride salt. Therefore, the first equivalent of base is consumed entirely by the neutralization of the secondary amine. Subsequent equivalents are required to drive the ester hydrolysis.

  • Electronic Activation by Fluorine: The highly electronegative fluorine atom at the C3 position exerts a strong inductive electron-withdrawing effect (-I). This significantly increases the electrophilicity of the adjacent ester carbonyl carbon. As a result, nucleophilic attack by the hydroxide ion (OH⁻) to form the tetrahedral intermediate is highly accelerated compared to non-fluorinated analogs[1].

  • Choice of Base and Solvent: Because the ester is highly activated, mild bases (e.g., LiOH) at ambient temperatures (20–25 °C) are sufficient and preferred. Harsh conditions (such as refluxing NaOH or KOH) are unnecessary and may lead to unwanted degradation or ring-opening. A biphasic or miscible solvent system like THF/H 2​ O (1:1) is optimal; THF solubilizes the organic ester and Boc-anhydride, while water solvates the base and the resulting carboxylate salt[2].

Mechanism Ester Electrophilic Carbonyl (Activated by 3-F) Tetra Tetrahedral Intermediate (Stabilized by -I effect) Ester->Tetra OH- Attack Acid Carboxylic Acid + Ethoxide Tetra->Acid -EtO- Elimination Salt Carboxylate Salt (Stable Product) Acid->Salt Rapid Deprotonation

Mechanistic pathway of base-catalyzed saponification of the alpha-fluoro ester.

Experimental Workflows

Workflow Start Ethyl 3-fluoroazetidine- 3-carboxylate HCl Neut Neutralization (Base: 1.0 eq) Start->Neut FreeAmine Free Amine Intermediate Neut->FreeAmine PathA Protocol A: Direct Hydrolysis (LiOH, THF/H2O) FreeAmine->PathA Saponification PathB Protocol B: One-Pot Protection (Boc2O, NaOH/LiOH) FreeAmine->PathB N-Protection + Saponification Zwit 3-Fluoroazetidine- 3-carboxylic acid PathA->Zwit pH Adjustment (Isoelectric) Boc 1-Boc-3-fluoroazetidine- 3-carboxylic acid PathB->Boc Acidic Extraction (pH 2-3)

Divergent workflows for the deprotection of Ethyl 3-fluoroazetidine-3-carboxylate HCl.

Protocol A: Direct Hydrolysis to Zwitterion

Self-Validation Checkpoint: The target product is highly water-soluble. Success relies entirely on precise pH adjustment to the isoelectric point to facilitate precipitation.

  • Preparation: Dissolve Ethyl 3-fluoroazetidine-3-carboxylate HCl (1.0 eq, 10 mmol, 1.84 g) in a 1:1 mixture of THF and deionized H 2​ O (20 mL).

  • Base Addition: Cool the mixture to 0 °C. Slowly add solid LiOH·H 2​ O (2.5 eq, 25 mmol, 1.05 g) in portions. (Causality: 1.0 eq neutralizes the HCl salt, 1.0 eq performs the saponification, and 0.5 eq ensures the reaction is driven to completion without stalling).

  • Reaction: Remove the ice bath and stir at room temperature for 3–4 hours. Monitor by LC-MS. The reaction is complete upon the total disappearance of m/z 148 [M+H]+ (free amine ester).

  • Workup & Isolation: Evaporate the THF under reduced pressure. Cool the remaining aqueous layer to 0 °C and carefully adjust the pH to ~5.5–6.0 using 1M HCl.

  • Recovery: Lyophilize the aqueous solution to yield a crude solid containing the zwitterion and LiCl salts. Desalt using a strong cation-exchange resin (e.g., Dowex 50WX8) to elute the pure 3-fluoroazetidine-3-carboxylic acid.

Protocol B: One-Pot N-Boc Protection and Ester Hydrolysis (Recommended)

Self-Validation Checkpoint: The Boc-protected acid is easily extracted into organic solvents at low pH, bypassing the difficult zwitterion isolation. This makes it the preferred method for medicinal chemistry scale-up[1].

  • Preparation: Suspend Ethyl 3-fluoroazetidine-3-carboxylate HCl (1.0 eq, 10 mmol, 1.84 g) in THF/H 2​ O (1:1, 30 mL).

  • Neutralization & Protection: Add NaHCO 3​ (2.5 eq, 25 mmol) followed by Di-tert-butyl dicarbonate (Boc 2​ O) (1.1 eq, 11 mmol, 2.40 g). Stir at room temperature for 4 hours to ensure complete N-protection. (Validation: A TLC Ninhydrin stain must show no active free amine before proceeding).

  • Saponification: To the same pot, add LiOH·H 2​ O (2.0 eq, 20 mmol). Stir at room temperature for an additional 4–6 hours. The activated fluorinated ester hydrolyzes rapidly under these conditions[2].

  • Workup: Remove THF under reduced pressure. Extract the aqueous layer once with Diethyl Ether (20 mL) to remove unreacted Boc 2​ O and non-polar organic impurities.

  • Acidification: Cool the aqueous layer to 0 °C and acidify to pH 2–3 using 1M KHSO 4​ or 1M HCl.

  • Extraction: Extract the acidic aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo to yield 1-Boc-3-fluoroazetidine-3-carboxylic acid as a white crystalline solid.

Quantitative Data Summary

ParameterProtocol A (Direct Hydrolysis)Protocol B (One-Pot Boc/Hydrolysis)
Target Product 3-Fluoroazetidine-3-carboxylic acid1-Boc-3-fluoroazetidine-3-carboxylic acid
Base / Equivalents LiOH·H 2​ O / 2.5 eqNaHCO 3​ (2.5 eq) then LiOH (2.0 eq)
Solvent System THF / H 2​ O (1:1)THF / H 2​ O (1:1)
Reaction Time 3–4 hours at 25 °C4 h (Protection) + 4–6 h (Hydrolysis)
Isolation Method Isoelectric precipitation / Ion-exchangeAcidic extraction (pH 2-3) into EtOAc
Typical Yield 45–55% (Limited by high water solubility)85–95%
Product m/z (LC-MS) 120.0 [M+H]+218.1 [M-H]- / 242.1 [M+Na]+

References

  • Van Hende, E., Verniest, G., Deroose, F., Thuring, J.-W., Macdonald, G., & De Kimpe, N. "Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid." The Journal of Organic Chemistry, ACS Publications. URL:[Link]

  • "Hydrolysis of Esters." GeeksforGeeks. URL: [Link]

Sources

Application

Introduction: The Significance of 3-Fluoroazetidine Scaffolds in Modern Drug Discovery

An Application Note for the Scale-Up Synthesis of Ethyl 3-fluoroazetidine-3-carboxylate hydrochloride The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Scale-Up Synthesis of Ethyl 3-fluoroazetidine-3-carboxylate hydrochloride

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry.[1] Its rigid, three-dimensional structure serves as a valuable bioisostere for other cyclic systems, such as proline, offering unique conformational constraints that can enhance binding affinity and selectivity for biological targets. The strategic incorporation of fluorine into the azetidine ring, particularly at the 3-position, further modulates the molecule's physicochemical properties, including pKa, lipophilicity, and metabolic stability.[2][3][4] These modifications can lead to improved pharmacokinetic profiles and overall drug efficacy.

Ethyl 3-fluoroazetidine-3-carboxylate hydrochloride is a key building block for introducing this valuable fluorinated scaffold into more complex pharmaceutical agents.[5][6] This application note provides a detailed, robust, and scalable protocol for its synthesis, designed for researchers and process chemists in the drug development sector. The outlined methodology is based on a high-yield synthetic route involving the fluorination of a 3-hydroxyazetidine precursor, with a strong emphasis on process safety, particularly concerning the handling of the fluorinating agent.

Synthetic Strategy: A Robust Pathway to the Target Compound

The selected synthetic route is adapted from established methodologies, prioritizing yield, scalability, and operational safety.[7] The core transformation involves the deoxofluorination of a readily accessible N-protected 3-hydroxyazetidine-3-carboxylate intermediate using Diethylaminosulfur Trifluoride (DAST). The final step consists of a standard deprotection and conversion to the hydrochloride salt.

The causality behind this choice of strategy is threefold:

  • Convergent Synthesis: The key precursors are either commercially available or can be synthesized in high yield, making the overall process efficient.

  • Reliable Fluorination: DAST is a well-established reagent for converting hydroxyl groups to fluorides, and its reactivity is well-documented, allowing for predictable outcomes.

  • Scalability: The reaction conditions are amenable to large-scale chemical reactors, and the purification procedures can be adapted from chromatography to more scalable methods like crystallization.

The overall synthetic pathway is illustrated below:

G cluster_0 Step 1: N-Protection & Hydroxylation cluster_1 Step 2: Fluorination cluster_2 Step 3: Ester Exchange & Deprotection A 1-Benzhydrylazetidin-3-one B 1-Benzhydryl-3-hydroxyazetidine-3-carbonitrile A->B TMSCN C Methyl 1-benzhydryl-3-hydroxyazetidine-3-carboxylate B->C HCl, MeOH D Methyl 3-hydroxyazetidine-3-carboxylate HCl C->D H2, Pd/C E Methyl 1-(tert-butoxycarbonyl)-3-hydroxyazetidine-3-carboxylate D->E Boc2O, Base F Methyl 1-(tert-butoxycarbonyl)-3-fluoroazetidine-3-carboxylate E->F DAST, DCM (-40°C to 10°C) G Ethyl 1-(tert-butoxycarbonyl)-3-fluoroazetidine-3-carboxylate F->G NaOEt, EtOH H Ethyl 3-fluoroazetidine-3-carboxylate HCl (Final Product) G->H HCl in Dioxane

Caption: Overall synthetic scheme for Ethyl 3-fluoroazetidine-3-carboxylate HCl.

PART 1: Process Safety and Hazard Analysis: Handling DAST

Trustworthiness through Safety: The deoxofluorination step utilizes Diethylaminosulfur Trifluoride (DAST), a reagent that requires strict safety protocols. DAST is highly reactive, corrosive, and reacts violently with water.[8] Thermal decomposition can generate hazardous gases, including hydrogen fluoride and sulfur oxides.[9]

Core Safety Directives:

  • Engineering Controls: All manipulations involving DAST must be conducted in a certified, high-performance chemical fume hood. Ensure adequate ventilation and have an emergency shower and eyewash station readily accessible.[10] For scale-up operations, a closed system such as a jacketed glass reactor is mandatory.

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required:

    • Eye/Face Protection: Tightly fitting safety goggles and a full-face shield.[8]

    • Skin Protection: A flame-retardant lab coat, chemically resistant apron, and heavy-duty chemical gloves (e.g., neoprene or butyl rubber). Inspect gloves for integrity before each use.[10]

    • Respiratory Protection: If there is any risk of inhalation, a full-face respirator with an appropriate cartridge should be used.

  • Incompatible Materials: DAST must be stored away from water, acids, and glass containers for long-term storage.[9][11] It is moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature Control: DAST can decompose violently if heated. Reactions should be conducted at controlled, low temperatures. Exothermic reactions must be anticipated, and adequate cooling capacity is essential. Risk of explosion exists if heated under confinement.[9]

  • Spill & Emergency Procedures:

    • In case of a spill, evacuate the area immediately.[9]

    • For small spills, absorb with a dry, inert chemical absorbent. Do not use water or combustible materials.[9]

    • Use non-sparking tools for cleanup.[10]

    • In case of skin contact, immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes.[8][11] Seek immediate medical attention. For eye contact, rinse cautiously with water for several minutes, remove contact lenses if present and easy to do, and call a poison center or physician immediately.[8][12]

PART 2: Detailed Scale-Up Experimental Protocol

This protocol details the synthesis starting from Methyl 1-(tert-butoxycarbonyl)-3-hydroxyazetidine-3-carboxylate.

G cluster_prep Pre-Reaction Setup cluster_fluorination Step A: Fluorination cluster_workup Step B: Work-up & Purification cluster_deprotection Step C: Ester Exchange & Salt Formation setup_reactor 1. Equip jacketed reactor with overhead stirrer, thermocouple, N2 inlet, and addition funnel. dry_glass 2. Ensure all glassware is oven-dried. setup_reactor->dry_glass inert_atm 3. Purge reactor with dry Nitrogen. dry_glass->inert_atm charge_sm 4. Charge reactor with Intermediate E and dry DCM. inert_atm->charge_sm cool_reactor 5. Cool reaction mixture to -40°C. charge_sm->cool_reactor add_dast 6. Add DAST dropwise via addition funnel, maintaining temperature < -35°C. cool_reactor->add_dast warm_react 7. Allow mixture to slowly warm to 10°C and stir for 18 hours. add_dast->warm_react monitor_rxn 8. Monitor reaction completion by TLC/LC-MS. warm_react->monitor_rxn quench 9. Cool to 0°C. Slowly quench with saturated aqueous NaHCO3. monitor_rxn->quench extract 10. Separate layers. Extract aqueous phase with DCM (2x). quench->extract wash_dry 11. Combine organic layers, wash with brine, and dry over Na2SO4. extract->wash_dry concentrate 12. Filter and concentrate under reduced pressure. wash_dry->concentrate purify 13. Purify crude product by column chromatography or crystallization. concentrate->purify transester 14. Dissolve purified intermediate F in EtOH. Add NaOEt solution. purify->transester deprotect 15. After ester exchange, add 4M HCl in dioxane. transester->deprotect precipitate 16. Stir until precipitation is complete. deprotect->precipitate isolate 17. Filter the solid, wash with cold diethyl ether, and dry under vacuum. precipitate->isolate

Caption: Detailed workflow for the scale-up synthesis protocol.

Step A: Fluorination of Methyl 1-(tert-butoxycarbonyl)-3-hydroxyazetidine-3-carboxylate (E)

  • Reactor Setup: Equip a 5 L, 4-necked, jacketed glass reactor with an overhead mechanical stirrer, a thermocouple, a nitrogen inlet, and a pressure-equalizing dropping funnel. Ensure all glassware is thoroughly dried.

  • Inert Atmosphere: Purge the reactor with dry nitrogen gas.

  • Charging: Charge the reactor with Methyl 1-(tert-butoxycarbonyl)-3-hydroxyazetidine-3-carboxylate (387 g, 1.67 mol, 1.0 eq.) and anhydrous Dichloromethane (DCM, 3 L).[7]

  • Cooling: Begin stirring and cool the reaction mixture to -40°C using a suitable cooling bath (e.g., dry ice/acetone).

  • DAST Addition: Slowly add Diethylaminosulfur Trifluoride (DAST, 378 g, 2.34 mol, 1.4 eq.) dropwise via the addition funnel over 2-3 hours.[7] CRITICAL: Monitor the internal temperature closely and maintain it below -35°C throughout the addition. An uncontrolled exotherm can lead to hazardous decomposition.

  • Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to 10°C and stir for 18 hours.[7]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

Step B: Work-up and Purification

  • Quenching: Cool the reaction mixture to 0°C. CAUTION: Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. This must be done with vigorous stirring and efficient cooling.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash with saturated aqueous sodium chloride (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Methyl 1-(tert-butoxycarbonyl)-3-fluoroazetidine-3-carboxylate (F).

  • Purification: For high purity, the crude product can be purified by flash column chromatography on silica gel.[13] For larger scales, developing a crystallization procedure is recommended to avoid chromatography.

Step C: Transesterification and Hydrochloride Salt Formation

  • Transesterification: Dissolve the purified intermediate F in absolute ethanol. Add a catalytic amount of sodium ethoxide (NaOEt) and stir at room temperature, monitoring by TLC/LC-MS until the methyl ester is fully converted to the ethyl ester (G).

  • Deprotection and Salt Formation: To the ethanolic solution of G, add a 4M solution of HCl in 1,4-dioxane.

  • Precipitation: Stir the mixture at room temperature. The product, Ethyl 3-fluoroazetidine-3-carboxylate hydrochloride (H), will precipitate as a white solid.

  • Isolation: Collect the solid by filtration, wash with cold diethyl ether, and dry under high vacuum to afford the final product.

PART 3: Analytical Quality Control

A self-validating protocol requires rigorous analytical checks at each stage. The identity, purity, and quality of the final product and key intermediates must be confirmed using standard analytical techniques.

Parameter Intermediate (F) Final Product (H) Method Purpose
Structure ConfirmedConfirmed¹H NMR, ¹³C NMR, ¹⁹F NMRConfirms covalent structure, successful fluorination, and removal of the Boc group.
Molecular Weight m/z = 234.1 [M+H]⁺m/z = 148.1 [M-Cl]⁺Mass Spectrometry (ESI-MS)Confirms the molecular mass of the synthesized compounds.
Purity >95%>98%HPLC/UPLCQuantifies the purity of the compounds and detects any residual impurities.[14]
Appearance Colorless OilWhite to Off-White SolidVisual InspectionBasic quality control check.
Identity Matches ReferenceMatches ReferenceCertificate of Analysis (CoA)Comparison against a known standard for final release.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of Ethyl 3-fluoroazetidine-3-carboxylate hydrochloride. By following the detailed experimental procedures and adhering strictly to the outlined safety protocols for handling hazardous reagents like DAST, researchers and drug development professionals can reliably produce this valuable building block in significant quantities. The integration of robust analytical quality control ensures the final product meets the high standards required for pharmaceutical research and development.

References

  • Vertex AI Search Result[9] Diethylaminosulfur trifluoride Safety Data Sheet. Available from:

  • Vertex AI Search Result[10] (Diethylamino)sulfur trifluoride SDS. ECHEMI. Available from:

  • Vertex AI Search Result[11] Chemical Safety Data Sheet MSDS / SDS - Diethylaminosulfur trifluoride. ChemicalBook. Available from:

  • Vertex AI Search Result[8] (Diethylamino)sulfur trifluoride Safety Data Sheet. Available from:

  • Vertex AI Search Result[12] (Diethylamino)sulfur Trifluoride Safety Data Sheet. TCI Chemicals. Available from:

  • Vertex AI Search Result[15] 3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. The Journal of Organic Chemistry. ACS Publications. Available from:

  • Vertex AI Search Result[2] Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline[16]. ResearchGate. Available from:

  • Vertex AI Search Result[3] Synthesis of 3Aminomethyl3-fluoropiperidines. ResearchGate. Available from:

  • Vertex AI Search Result[5] Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. PubMed. Available from:

  • Vertex AI Search Result[17] Synthesis of 3-fluoroazetidines. PubMed. Available from:

  • Vertex AI Search Result Synthesis of 3-Fluoroazetidines. The Journal of Organic Chemistry. ACS Publications.
  • Vertex AI Search Result[7] The synthetic method of 3 fluoro azetidine derivatives. Google Patents (CN105384673B). Available from:

  • Vertex AI Search Result[1] An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar. Available from:

  • Vertex AI Search Result[4] Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. ResearchGate. Available from:

  • Vertex AI Search Result[14] Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. csbsju.edu. Available from:

  • Vertex AI Search Result 3-Fluoroazetidine hydrochloride. Sigma-Aldrich. Available from:

  • Vertex AI Search Result[6] 3-FLUOROAZETIDINE HYDROCHLORIDE. ChemicalBook. Available from:

  • Vertex AI Search Result[13] (S)-2-[(4S)-N-tert-BUTOXYCARBONYL-2,2-DIMETHYL-1,3-OXAZOLIDINYL]. Organic Syntheses Procedure. Available from:

  • Vertex AI Search Result MSDS of 3-Fluoroazetidine hydrochloride. Available from:

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Method

Application Notes and Protocols: Strategic Incorporation of Fluorinated Azetidines in Small Molecule API Synthesis

Introduction In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with enhanced pharmacological profiles is perpetual. Among the privileged scaffolds, the azetidine ring—a four-memb...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with enhanced pharmacological profiles is perpetual. Among the privileged scaffolds, the azetidine ring—a four-membered saturated heterocycle—has garnered significant attention.[1] Its inherent ring strain and non-planar geometry impart a unique three-dimensional character to molecules, often leading to improved physicochemical properties such as increased aqueous solubility and metabolic stability.[2][3] When combined with the strategic incorporation of fluorine, the most electronegative element, the benefits are amplified. Fluorination can profoundly influence a molecule's pKa, lipophilicity, and binding affinity, while also blocking sites of metabolic degradation.[4][5][6]

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of methods to explain the underlying principles and strategic considerations for incorporating fluorinated azetidines into small molecule Active Pharmaceutical Ingredients (APIs). We provide detailed, field-proven protocols for key synthetic transformations, enabling research teams to leverage these valuable building blocks in their drug discovery programs.

Section 1: The Strategic Value of Fluorinated Azetidines

The decision to incorporate a fluorinated azetidine into a lead compound is a strategic one, aimed at fine-tuning its drug-like properties. The azetidine moiety itself acts as a rigid, polar scaffold that can improve a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The addition of fluorine introduces further modulations that can be critical for optimizing efficacy and safety.

Key Physicochemical Impacts:

  • Basicity (pKa) Attenuation: The strong electron-withdrawing nature of fluorine significantly lowers the pKa of the azetidine nitrogen. This can be crucial for reducing off-target effects associated with basicity, such as hERG channel inhibition, and for optimizing cellular permeability.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing fluorine at or near a potential site of metabolism can effectively block oxidative degradation by cytochrome P450 enzymes, thereby increasing the compound's half-life.[5]

  • Conformational Control & Binding Affinity: Fluorine substitution can alter the puckering of the azetidine ring and create favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with target proteins, leading to enhanced binding affinity and selectivity.[7]

Data Presentation: Comparative Physicochemical Properties

The following table provides a conceptual summary of the typical changes observed when replacing a common functionality, such as a gem-dimethyl group or a pyrrolidine ring, with a fluorinated azetidine.

PropertyOriginal Moiety (e.g., gem-dimethyl)Fluorinated Azetidine MoietyRationale & Impact on Drug Development
Lipophilicity (cLogP) HighLowerImproved aqueous solubility, potentially reducing required dosage.
Aqueous Solubility LowHigherEnhanced bioavailability and formulation feasibility.
Metabolic Stability Susceptible to oxidationGenerally HigherIncreased in-vivo half-life and exposure.
Molecular Rigidity FlexibleRigidLocks in a bioactive conformation, potentially increasing potency and reducing off-target binding.
Basicity (pKa of adjacent amine) UnchangedLoweredCan mitigate toxicity risks (e.g., hERG) and improve cell penetration.

Section 2: Core Synthetic Strategies and Protocols

Accessing fluorinated azetidines can be challenging due to the inherent strain of the four-membered ring.[8] However, several robust strategies have been developed. This section details three primary approaches, each with its own strategic advantages, and provides actionable protocols.

Strategy A: Direct Deoxyfluorination of Hydroxyazetidines

This approach is one of the most straightforward methods for introducing a fluorine atom onto a pre-formed azetidine scaffold. It is particularly valuable for late-stage functionalization, where the core of a complex molecule has already been assembled. The principle involves the replacement of a hydroxyl group with fluorine using a nucleophilic fluorinating agent.

Causality & Field Insights: Deoxyfluorination reagents like DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor® are effective but must be handled with extreme care due to their toxicity and reactivity with moisture.[5] The reaction proceeds via an intermediate fluoro-sulfuranate, which is then displaced by the hydroxyl oxygen, followed by an SN2-like displacement by fluoride. This method's success hinges on the stability of the substrate to the mildly acidic and dehydrating conditions.

Protocol 1: Synthesis of N-Boc-3-fluoroazetidine via Deoxyfluorination

This protocol describes the fluorination of commercially available N-Boc-3-hydroxyazetidine.

Materials:

  • N-Boc-3-hydroxyazetidine

  • (2-Methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for elution

Procedure:

  • To a stirred solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DCM (0.2 M) under a nitrogen atmosphere at -78 °C, add Deoxo-Fluor® (1.2 eq) dropwise over 15 minutes.

  • Allow the reaction mixture to stir at -78 °C for 30 minutes.

  • Slowly warm the reaction to room temperature and continue stirring for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford N-Boc-3-fluoroazetidine.

Diagram: Deoxyfluorination Workflow

G cluster_workflow Strategy A: Deoxyfluorination Workflow Start N-Boc-3-hydroxyazetidine in Anhydrous DCM Reagent Add Deoxo-Fluor® at -78 °C Start->Reagent Reaction Stir & Warm to Room Temp. Reagent->Reaction Quench Quench with Sat. aq. NaHCO₃ Reaction->Quench Workup Extraction & Drying Quench->Workup Purify Silica Gel Chromatography Workup->Purify Product N-Boc-3-fluoroazetidine Purify->Product

Caption: Workflow for direct deoxyfluorination of a hydroxyazetidine precursor.

Strategy B: Strain-Release Ring-Opening of Azabicyclo[1.1.0]butanes (ABBs)

This modern and powerful strategy leverages the high ring strain of 1-azabicyclo[1.1.0]butanes (ABBs) as a thermodynamic driving force to construct highly functionalized azetidines.[9] The ABB core can be opened by a wide range of electrophiles and nucleophiles, allowing for the diastereoselective installation of substituents. This is particularly useful for accessing trifluoromethyl-substituted azetidines.

Causality & Field Insights: The reaction of a 2-(trifluoromethyl)-ABB with an acid chloride, for example, proceeds via protonation or Lewis acid activation of the bridgehead nitrogen, followed by nucleophilic attack of the chloride at the C3 position. This cleaves the highly strained central C-N bond, releasing the ring strain and forming the stable azetidine ring. The stereochemical outcome is often highly controlled.[9]

Protocol 2: Synthesis of a Substituted 2-(Trifluoromethyl)azetidine from an ABB

This protocol is adapted from methodologies involving the ring-opening of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes.[9]

Materials:

  • A 2-(trifluoromethyl)-3-aryl-1-azabicyclo[1.1.0]butane (ABB) derivative

  • Benzyl chloroformate

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the 2-(trifluoromethyl)-ABB derivative (1.0 eq) in anhydrous DCM (0.1 M) under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add benzyl chloroformate (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil via silica gel column chromatography to yield the corresponding N-Cbz-3-chloro-3-aryl-2-(trifluoromethyl)azetidine.

Diagram: Strain-Release Mechanism

G cluster_mechanism Strategy B: Strain-Release Mechanism ABB Strained ABB Precursor Activation Activation of N-atom ABB->Activation Electrophile Electrophile (e.g., H+, R-COCl) Electrophile->Activation RingOpening Nucleophilic Attack & Ring Opening Activation->RingOpening Strain Release Product Functionalized Azetidine RingOpening->Product

Caption: Conceptual diagram of azetidine synthesis via strain-release.

Strategy C: The Azetidine Sulfonyl Fluoride (ASF) Platform

A cutting-edge strategy for creating diverse 3-substituted azetidines involves the use of azetidine sulfonyl fluorides (ASFs).[7][10] Under mild thermal conditions, these reagents undergo a unique defluorosulfonylation (deFS) reaction to generate a highly reactive azetidin-3-yl carbocation intermediate. This intermediate can be trapped by a vast array of nucleophiles, making the ASF platform ideal for rapid library synthesis and late-stage diversification.[2]

Causality & Field Insights: The deFS reaction is driven by the formation of sulfur dioxide gas and a fluoride salt. The N-sulfonyl group activates the azetidine ring, facilitating the departure of the entire sulfonyl fluoride moiety. The resulting carbocation is then captured by a suitable nucleophile present in the reaction mixture. This method's power lies in its broad nucleophile scope, including amines, anilines, azoles, and even phosphorus-based nucleophiles.[10]

Protocol 3: Synthesis of a 3-Substituted Azetidine via the deFS Reaction

This protocol provides a general procedure for the coupling of an ASF with a nucleophile.[2]

Materials:

  • Azetidine, 1-[(4-fluorophenyl)sulfonyl]- (or a similar ASF)

  • Desired nucleophile (e.g., aniline, secondary amine, NH-azole)

  • Potassium carbonate (K₂CO₃), if the nucleophile is used as a salt

  • Acetonitrile (ACN), anhydrous

  • Ethyl acetate

  • Water and Brine

Procedure:

  • In a sealed vial, combine the Azetidine Sulfonyl Fluoride (1.0 eq), the desired nucleophile (1.2–2.0 eq), and anhydrous K₂CO₃ (1.5 eq, if necessary).

  • Add anhydrous acetonitrile to achieve a concentration of approximately 0.1 M.

  • Seal the vial tightly and heat the reaction mixture to 60–80 °C.

  • Monitor the reaction progress by LC-MS. The reaction is typically complete within 2–12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the desired 3-substituted azetidine derivative by silica gel column chromatography or preparative HPLC.

Diagram: The Azetidine Sulfonyl Fluoride (ASF) Platform

G cluster_workflow Strategy C: The deFS Reaction Pathway ASF Azetidine Sulfonyl Fluoride (ASF) Heat Heat (60-80 °C) ASF->Heat Intermediate Reactive Azetidin-3-yl Carbocation Intermediate Heat->Intermediate -SO₂, -F⁻ Trapping Nucleophilic Trapping Intermediate->Trapping Nucleophile Broad Scope of Nucleophiles (Nu-H) Nucleophile->Trapping Product Diverse 3-Substituted Azetidines Trapping->Product

Caption: The deFS reaction pathway for diverse azetidine synthesis.

Section 3: Conclusion and Future Outlook

The incorporation of fluorinated azetidines is a validated and powerful strategy in modern drug design. The unique combination of the strained, polar azetidine ring and the electron-withdrawing fluorine atom provides medicinal chemists with a versatile tool to overcome common challenges in drug development, from poor solubility to metabolic instability. The synthetic methodologies have evolved from classical deoxyfluorination to highly innovative strain-release and platform-based approaches like the deFS reaction. As these methods become more accessible and robust, the prevalence of fluorinated azetidines in the next generation of APIs is set to increase, paving the way for safer and more effective therapeutics.

References

  • Application Notes and Protocols: Azetidine, 1-[(4-fluorophenyl)sulfonyl]- in Medicinal Chemistry. Benchchem.

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society.

  • Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal.

  • Synthesis of β-Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines. The Journal of Organic Chemistry.

  • Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. ResearchGate.

  • Highly Efficient Regio-Selective Ring-Opening Nucleophilic Fluorination of Aziridines and Azetidines: Access to β- Or γ-fluorinated Amino Acid Derivatives. Organic & Biomolecular Chemistry.

  • Fluorinated Azides: Click Chemistry Meets Fluorine. MilliporeSigma.

  • Achieving regio- and stereo-control in the fluorination of aziridines under acidic conditions. Chemical Communications.

  • Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline. ResearchGate.

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society.

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. ResearchGate.

  • Fluorinated azetidine, pyrrolidine, and piperidine derivatives. ResearchGate.

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances.

  • Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews.

  • [2+2]-Cycloaddition for the Synthesis of Azetidines. ResearchGate.

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry.

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES.

  • Fluorination Remains Key Challenge in API Synthesis. Pharmaceutical Technology.

  • Advances in Fluorination Chemistry for API Synthesis. Pharmaceutical Technology.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Issues with Ethyl 3-fluoroazetidine-3-carboxylate hydrochloride

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting and resolving solubility challenges associated with Ethyl 3-fluoroazetidine-3-ca...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting and resolving solubility challenges associated with Ethyl 3-fluoroazetidine-3-carboxylate hydrochloride in organic solvents. By leveraging field-proven insights and established scientific principles, this document aims to empower users to confidently and effectively utilize this critical building block in their experimental workflows.

Introduction

Ethyl 3-fluoroazetidine-3-carboxylate hydrochloride is a valuable reagent in medicinal chemistry and drug discovery, enabling the incorporation of the 3-fluoroazetidine motif into novel molecular entities. While the hydrochloride salt form enhances stability and ease of handling, it frequently presents significant solubility limitations in many common organic solvents. This guide offers a structured, in-depth approach to diagnosing and overcoming these solubility issues, ensuring the successful execution of your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the poor solubility of Ethyl 3-fluoroazetidine-3-carboxylate hydrochloride in many organic solvents?

A1: The limited solubility is a direct consequence of the high lattice energy inherent in its crystalline salt structure. The strong ionic bond between the protonated azetidine nitrogen and the chloride anion requires a substantial energy input to overcome, a feat that many non-polar or weakly polar organic solvents cannot achieve. Solvents like diethyl ether, hexane, and toluene are generally poor choices for direct dissolution due to their inability to effectively solvate the charged ions.[1]

Q2: My reaction mixture containing Ethyl 3-fluoroazetidine-3-carboxylate hydrochloride shows a persistent white precipitate. What does this indicate?

A2: The presence of a persistent precipitate is a clear indication of incomplete dissolution. This signifies that the concentration of the hydrochloride salt has exceeded its solubility limit in the chosen solvent system under the current experimental conditions. This can lead to inaccurate stoichiometry, reduced reaction rates, and incomplete conversion of starting materials.

Q3: Would converting the hydrochloride salt to its freebase form resolve the solubility issues?

A3: Yes, in many cases, utilizing the freebase form, Ethyl 3-fluoroazetidine-3-carboxylate, can circumvent solubility problems. The freebase is a neutral molecule and is therefore significantly more soluble in a broader range of organic solvents.[1][2] However, it's important to note that the freebase may be less stable and more volatile than its hydrochloride salt counterpart.[2] The decision to isolate and use the freebase should be carefully considered based on the specific requirements of your reaction.

Q4: What are the recommended initial solvents for attempting to dissolve Ethyl 3-fluoroazetidine-3-carboxylate hydrochloride?

A4: For initial solubility screening, polar solvents are the most promising. We recommend starting with polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1][3] Polar protic solvents like methanol (MeOH) and ethanol (EtOH) can also be effective, but their potential to act as nucleophiles in certain reactions must be taken into account.[1]

Troubleshooting Guide: Strategies for Enhancing Solubility

This section outlines a systematic approach to addressing the solubility challenges of Ethyl 3-fluoroazetidine-3-carboxylate hydrochloride.

Initial Assessment and Solvent Selection

A logical and methodical approach to solvent screening is paramount. The following workflow provides a decision-making framework for solvent selection.

Figure 1: Initial Solvent Screening Workflow. A systematic approach to solvent selection is the first step in addressing solubility issues.

Solvent ClassExamplesRationale for Use
Polar Aprotic DMF, DMSO, NMPHigh dielectric constants facilitate the dissociation of the ionic bond in the HCl salt and effectively solvate the resulting cation.
Polar Protic Methanol, EthanolCapable of solvating both the cation and the anion via hydrogen bonding. Caution is advised due to their potential reactivity.
Chlorinated Dichloromethane (DCM)Moderate polarity; solubility may be limited but can often be improved with additives or by converting to the freebase.
Ethers Tetrahydrofuran (THF)Generally poor solvents for hydrochloride salts but can be effective when used as a co-solvent.
Advanced Strategies for Solubility Enhancement

When initial solvent screening proves insufficient, the following advanced techniques can be employed.

This is a highly effective and commonly used strategy that involves the addition of a base to the reaction mixture to generate the more soluble freebase form of the amine in situ.[1]

Scientific Principle: The addition of a non-nucleophilic base neutralizes the hydrochloride salt, breaking the ionic bond and forming the neutral, free amine. This significantly reduces the lattice energy and allows for dissolution in a wider range of organic solvents.

Detailed Experimental Protocol for In-situ Freebasing:

  • Under an inert atmosphere (e.g., nitrogen or argon), charge a dry reaction flask with Ethyl 3-fluoroazetidine-3-carboxylate hydrochloride (1.0 equivalent).

  • Add the desired anhydrous organic solvent (e.g., DCM or THF).

  • Cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add a suitable non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.0-1.1 equivalents), dropwise to the stirred suspension.

  • Stir the mixture at 0 °C for 15-30 minutes. A white precipitate of the ammonium salt (e.g., triethylammonium chloride) will form, and the free amine will dissolve.

  • The resulting mixture containing the dissolved free amine can typically be used directly in the subsequent reaction step.

Troubleshooting In-situ Freebasing:

  • Persistent Precipitate: If the starting material does not fully dissolve, consider a stronger base or a more polar solvent.

  • Side Reactions: Ensure the chosen base is compatible with your other reagents.

Employing a mixture of solvents can often achieve a solubility that is not possible with a single solvent.[4]

Scientific Principle: A small amount of a highly polar solvent can disrupt the crystal lattice of the salt, enabling a less polar bulk solvent to solvate the molecule.[4][5]

Example: A common practice is to use a mixture of a primary non-polar solvent like toluene with a small percentage of a polar aprotic co-solvent like DMF or NMP.

Increasing the temperature of the reaction mixture will generally lead to an increase in the solubility of a solid.

Scientific Principle: Supplying thermal energy to the system helps to overcome the lattice energy of the crystalline salt, thereby promoting dissolution.

Important Considerations:

  • Thermal Stability: Verify the thermal stability of Ethyl 3-fluoroazetidine-3-carboxylate hydrochloride and all other reaction components at the desired temperature.

  • Reaction Profile: Ensure that the intended reaction is compatible with elevated temperatures.

The application of ultrasonic waves can be a useful physical method to aid in the dissolution of sparingly soluble solids.

Scientific Principle: Sonication creates localized high-energy cavitation bubbles that, upon collapsing, generate micro-jets of solvent that can break apart solid agglomerates and enhance mass transfer at the solid-liquid interface.

Recommended Procedure:

  • Prepare the suspension of the hydrochloride salt in the chosen solvent.

  • Place the reaction vessel in an ultrasonic bath.

  • Sonicate for 5-15 minute intervals, visually inspecting for dissolution.

For reactions conducted in biphasic systems or with reactants that are preferentially soluble in non-polar solvents, a phase-transfer catalyst can be a powerful tool.

Scientific Principle: A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transfer of a reactant from one phase (e.g., aqueous or solid) to another (e.g., organic) where the reaction can occur.[3][6][7] The catalyst achieves this by forming a more lipophilic ion pair with the reactant, which can then readily partition into the organic phase.[3][6]

G cluster_0 Aqueous/Solid Phase cluster_1 Organic Phase A [Azetidine-H]⁺Cl⁻ C [Azetidine-H]⁺X⁻ (Soluble) A->C Ion Exchange B Q⁺X⁻ (Catalyst) B->C E Product C->E D Reactant D->E

Figure 2: Simplified Mechanism of Phase-Transfer Catalysis. The catalyst facilitates the transfer of the protonated azetidine into the organic phase.

Summary of Troubleshooting Strategies

StrategyUnderlying PrincipleOptimal ApplicationsCritical Considerations
In-situ Freebasing Neutralization of the HCl salt to generate the more soluble free amine.A wide range of reactions where a non-nucleophilic base is tolerated.The choice of base is crucial to prevent unwanted side reactions.
Co-solvents A synergistic effect of a solvent mixture to enhance solubility.Reactions where a single solvent does not provide the desired solubility or reaction environment.The co-solvent must be inert to all reaction components and not interfere with product isolation.
Temperature Increase Overcoming the crystal lattice energy through the input of thermal energy.When a moderate increase in solubility is required and all components are thermally stable.Potential for degradation of starting materials, reagents, or products at elevated temperatures.
Sonication Physical disruption of solid particles to increase the rate of dissolution.Aiding the dissolution of stubborn solids, often in conjunction with other methods.May not be sufficient for highly insoluble compounds and is less effective for large-scale reactions.
Phase-Transfer Catalysis Facilitating the transfer of ionic species across a phase boundary.Biphasic reaction systems or when utilizing non-polar organic solvents.The catalyst must be carefully selected, and its removal during workup may be necessary.

Conclusion

Successfully overcoming the solubility challenges of Ethyl 3-fluoroazetidine-3-carboxylate hydrochloride is readily achievable through a systematic and well-informed approach. By understanding the chemical principles governing its solubility and by judiciously applying the strategies detailed in this guide, researchers can confidently incorporate this valuable building block into their synthetic endeavors. It is always recommended to perform small-scale pilot reactions to validate any new solvent system or reaction conditions before proceeding to a larger scale.

References

  • BenchChem. (n.d.). Improving solubility of H-Glu(OEt)-OEt.HCl in organic solvents.
  • Wikipedia. (2023, December 28). Phase-transfer catalyst. Retrieved from [Link]

  • Reddit. (2018, August 3). Problem with hydrochloride salt formation/isolation. Retrieved from [Link]

  • Scientific Update. (2018, April 30). Industrial Phase Transfer Catalysis. Retrieved from [Link]

  • Wikidoc. (2012, August 9). Freebase (chemistry). Retrieved from [Link]

  • Wikipedia. (2023, November 28). Cosolvent. Retrieved from [Link]

  • OperaChem. (2023, July 2). Phase transfer catalysis (PTC). Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

Sources

Optimization

Purification techniques for removing impurities from Ethyl 3-fluoroazetidine-3-carboxylate HCl

This guide provides in-depth troubleshooting and practical solutions for the purification of Ethyl 3-fluoroazetidine-3-carboxylate hydrochloride (HCl), a key building block in pharmaceutical research. As a polar, fluorin...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting and practical solutions for the purification of Ethyl 3-fluoroazetidine-3-carboxylate hydrochloride (HCl), a key building block in pharmaceutical research. As a polar, fluorinated amino acid ester salt, this compound presents unique challenges that require a nuanced approach beyond standard protocols. This document is structured to help you diagnose issues, select the appropriate purification strategy, and execute it with precision.

Compound Profile & Initial Assessment

Before attempting purification, it is crucial to understand the physicochemical properties of the target compound and the likely impurities.

Table 1: Physicochemical Properties of Ethyl 3-fluoroazetidine-3-carboxylate HCl

PropertyValue / DescriptionSignificance for Purification
Molecular Formula C₆H₁₁ClFNO₂---
Molecular Weight 183.61 g/mol ---
Appearance Typically a white to off-white solid.[1]A colored product indicates impurities. An oil or gum suggests the presence of residual solvents or hygroscopic behavior.
Form Hydrochloride SaltHigh polarity; generally soluble in polar protic solvents (water, methanol, ethanol) and insoluble in nonpolar organic solvents (hexane, ether).
pKa (Estimated) Azetidine nitrogen pKa is ~8-9 (as free base).The compound is fully protonated and stable at acidic to neutral pH. Basification will yield the free base, which has different solubility properties.
Thermal Stability Stable at room temperature.[1]Decomposition is possible at elevated temperatures, especially under basic conditions. Avoid excessive heat during solvent removal.

Table 2: Common Potential Impurities and Their Origins

Impurity TypePotential Structure / NameCommon OriginRemoval Strategy
Starting Materials e.g., 1-Benzhydryl-3-hydroxyazetidineIncomplete reaction during synthesis.Recrystallization, Chromatography
Reaction Byproducts Di-substituted products, elimination products.Side reactions during fluorination or esterification.Chromatography is often necessary.
Solvents Dichloromethane (DCM), Ethyl Acetate (EtOAc), Methanol (MeOH)From reaction workup or previous purification steps.High vacuum drying, Recrystallization, Trituration.
Reagents e.g., Triethylamine HCl, residual acid/base.From workup and salt formation steps.Recrystallization, Acid-Base Extraction (on free base).
De-esterified Product 3-fluoroazetidine-3-carboxylic acid HClHydrolysis of the ester, often from exposure to water and acid/base.Chromatography, Recrystallization.

Purification Strategy Decision Guide

The choice of purification method depends on the nature and quantity of the impurities. This decision tree illustrates a logical approach to selecting the best strategy.

Purification_Strategy start Crude Product Analysis (TLC, NMR, HPLC) q3 Is the product an oil or gum due to residual solvent? start->q3 q1 Is the product >90% pure with minor, less polar impurities? q2 Are impurities structurally similar and highly polar? q1->q2 No recrystallization Recrystallization / Trituration q1->recrystallization Yes q2->recrystallization No (Consider multiple recrystallizations) chromatography Column Chromatography (Normal Phase, HILIC, or RP-Ion Pair) q2->chromatography Yes q3->q1 No drying High Vacuum Drying or Lyophilization q3->drying Yes end Pure Product >98% recrystallization->end chromatography->end drying->q1

Caption: Decision tree for selecting an appropriate purification technique.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the purification of Ethyl 3-fluoroazetidine-3-carboxylate HCl in a question-and-answer format.

Issue 1: Low Purity After Initial Isolation

Q: My initial NMR/HPLC analysis shows multiple peaks. Where do I start?

A: First, identify the impurities if possible. Compare the crude material's analytical data with that of your starting materials. If starting material is present, the reaction may be incomplete. If new, unknown peaks are present, they are likely reaction byproducts.

  • For removing starting materials and nonpolar byproducts: Recrystallization is the most efficient first step.

  • For removing polar, isomeric, or structurally similar byproducts: Column chromatography is required.[2][3]

Issue 2: The Product Fails to Crystallize and Remains an Oil or Gum

Q: I've removed the solvent under vacuum, but my product is a sticky oil, not the expected white solid. What's wrong?

A: This is a common issue for polar hydrochloride salts and can be caused by several factors:

  • Residual Solvents: Trace amounts of solvents like DMF, DMSO, or even water can inhibit crystallization.

  • Hygroscopicity: The compound may be absorbing atmospheric moisture.

  • Presence of Impurities: Even small amounts of impurities can disrupt the crystal lattice formation.[4]

Troubleshooting Steps:

  • Step 1: Rigorous Solvent Removal. Dry the oil under high vacuum ( <1 mmHg) for several hours, possibly with gentle heating (30-40°C) if the compound is thermally stable.

  • Step 2: Trituration. This technique involves washing the oil with a solvent in which the product is insoluble but the impurities are soluble.

    • Protocol: Place the oil in a flask. Add a small amount of a non-polar solvent (e.g., diethyl ether, hexane, or cold ethyl acetate).

    • Using a spatula or glass rod, scratch the side of the flask and vigorously agitate the mixture.[4] Often, the product will precipitate as a solid.

    • Isolate the solid by filtration and wash with more of the cold non-polar solvent.

  • Step 3: Lyophilization (Freeze-Drying). If the compound is water-soluble and stubborn to crystallize, dissolving it in a minimal amount of water and freeze-drying can yield a fluffy, amorphous solid. This solid is often easier to handle and can sometimes be used directly or subjected to a subsequent crystallization.

Issue 3: Recrystallization Fails or Gives Poor Recovery

Q: I tried to recrystallize my product, but either nothing crashed out, or I lost most of my material. How can I optimize this?

A: Successful recrystallization depends entirely on selecting the right solvent system.[] For a polar salt like Ethyl 3-fluoroazetidine-3-carboxylate HCl, a single solvent is rarely effective. A solvent/anti-solvent system is usually required.

Core Principle: Dissolve the compound in a minimal amount of a "good" polar solvent in which it is highly soluble (e.g., methanol, ethanol, water). Then, slowly add a "bad" anti-solvent in which it is insoluble (e.g., ethyl acetate, diethyl ether, dichloromethane, acetone) until the solution becomes cloudy (the saturation point).

Table 3: Recommended Solvent Systems for Recrystallization

"Good" Solvent (for dissolving)"Bad" Anti-Solvent (for precipitating)Protocol Notes
Methanol (MeOH) Diethyl Ether (Et₂O) Dissolve crude solid in minimal hot MeOH. Cool to room temp. Slowly add Et₂O until persistent cloudiness appears. Let stand, then cool in an ice bath.
Ethanol (EtOH) Ethyl Acetate (EtOAc) A slightly less polar system than MeOH/Et₂O. Good for removing very non-polar impurities.
Isopropanol (IPA) Dichloromethane (DCM) Good for larger scale work. Ensure slow cooling for better crystal formation.
Water (H₂O) Acetone or Acetonitrile (ACN) Use if the compound is very polar. Be aware that water can promote hydrolysis if left for extended periods at high temperatures.

Expert Tip: For difficult crystallizations, adding a seed crystal (a tiny amount of pure, solid material) after adding the anti-solvent can initiate crystallization. If you have no seed crystal, scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites.[4]

Issue 4: Impurities Co-elute During Column Chromatography

Q: I ran a silica gel column, but my product and a key impurity are coming out together. What are my options?

A: Standard normal-phase chromatography on silica gel can be challenging for highly polar, ionic compounds.[6] The strong interaction with silica can lead to poor peak shape and difficult separations. Consider alternative chromatography modes.

Chromatography_Workflow start Prepare Crude Sample (Dissolve in minimal solvent) pack Pack Column (Slurry method with mobile phase) start->pack load Load Sample onto Column pack->load elute Elute with Mobile Phase (Isocratic or Gradient) load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC/HPLC) collect->analyze analyze->collect Continue elution combine Combine Pure Fractions analyze->combine Fractions are pure evaporate Evaporate Solvent combine->evaporate final Pure Product evaporate->final

Caption: General workflow for column chromatography purification.

Table 4: Comparison of Chromatography Modes for Polar Amine Salts

Chromatography ModeStationary PhaseMobile Phase ExamplePrinciple of SeparationPros & Cons
Normal Phase Silica Gel or AluminaDCM / MeOH gradient (e.g., 0% to 10% MeOH)Adsorption based on polarity.[2][7]Pro: Well-understood, good for less polar impurities. Con: Can have strong, irreversible binding of polar amines, leading to tailing. Adding a small amount of triethylamine or ammonia to the mobile phase can improve peak shape.
Reversed-Phase (RP) C18 SilicaWater / Acetonitrile with 0.1% TFA or Formic AcidPartitioning based on hydrophobicity.[6][7]Pro: Excellent peak shapes for salts. Con: The compound is very polar and may have little to no retention, eluting in the void volume.
Hydrophilic Interaction Liquid Chromatography (HILIC) Amine- or Diol-bonded SilicaAcetonitrile / Water gradient (e.g., 95:5 to 70:30 ACN:H₂O)Partitioning of polar analytes into a water-enriched layer on the stationary phase surface.[8]Pro: Specifically designed for retaining and separating very polar compounds. Often the best choice for this type of molecule. Con: Requires careful column equilibration; can be less intuitive than normal or reversed-phase.

Recommended Protocol: HILIC Flash Chromatography

  • Stationary Phase: Select a pre-packed HILIC column (e.g., amine-functionalized silica).

  • Equilibration: Equilibrate the column with at least 10 column volumes of your starting mobile phase (e.g., 95:5 Acetonitrile:Water with 10mM Ammonium Acetate buffer).

  • Sample Loading: Dissolve your crude material in a minimal amount of the mobile phase or a compatible solvent (like methanol) and load it onto the column.

  • Elution: Run a gradient, slowly increasing the percentage of the aqueous component (water/buffer). For example, a linear gradient from 5% to 30% aqueous over 20 column volumes.

  • Analysis: Collect fractions and analyze by TLC (using a HILIC-appropriate system) or HPLC to identify the pure product.

References

  • Agilent Technologies. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]

  • Gubitz, G., & Schmid, M. G. (2001). Chiral separation of amino acid esters by micellar electrokinetic chromatography. PubMed. Retrieved from [Link]

  • Tristar Intermediates. (2025). Common Challenges and Fixes in Specialty Chemical Applications. Retrieved from [Link]

  • Welch Materials. (2024). Advanced Strategies for Retaining Polar Compounds in Chromatography. Retrieved from [Link]

  • Phenomenex. (2025). Column Chromatography Guide. Retrieved from [Link]

  • American Chemical Society. (2022). Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • The Chemical Society of Japan. (2005). Synthesis of Pentafluorophenyl Esters of Nitroveratryloxycarbonyl-Protected Amino Acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Column chromatography. Retrieved from [Link]

  • PWT. (n.d.). Trouble Shooting Guide for Industrial Membrane Cleaning. Retrieved from [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • Scilit. (n.d.). Chiral HPLC Separation of Protected Amino Acids. Retrieved from [Link]

  • Google Patents. (n.d.). CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.
  • PubChem. (n.d.). Ethyl azetidine-3-carboxylate hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). EP2189438A1 - Method for purification of optically active -fluorocarboxylic acid esters.
  • MDPI. (2022). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. Retrieved from [Link]

  • American Chemical Society. (2010). Enantioselective Synthesis of α-Fluoro-β3-amino Esters. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Expression and Purification of Fluorinated Proteins from Mammalian Suspension Culture. Retrieved from [Link]

  • Google Patents. (n.d.). EP2436381A1 - Crystallization of hydrohalides of pharmaceutical compounds.
  • ScienceMadness.org. (n.d.). Purification of Laboratory Chemicals, Sixth Edition. Retrieved from [Link]

  • ResearchGate. (2018). Will my product recrystallize?. Retrieved from [Link]

  • PubMed. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of α-Fluoro-α-Amino Acid Derivatives via Photoredox-Catalyzed Carbofluorination. Retrieved from [Link]

  • OPUS. (2025). Analytical Methods. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • CORA. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). CA2514092C - Novel cocrystallization of hydrochloric acid salt of an active agent.
  • ResearchGate. (n.d.). Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline. Retrieved from [Link]

Sources

Troubleshooting

Handling moisture sensitivity and hygroscopicity in Ethyl 3-fluoroazetidine-3-carboxylate hydrochloride

Answering the call of complex chemistry, this Technical Support Center guide is dedicated to providing researchers, scientists, and drug development professionals with expert guidance on handling Ethyl 3-fluoroazetidine-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Answering the call of complex chemistry, this Technical Support Center guide is dedicated to providing researchers, scientists, and drug development professionals with expert guidance on handling Ethyl 3-fluoroazetidine-3-carboxylate hydrochloride. As a Senior Application Scientist, my objective is to equip you with the foundational knowledge and practical troubleshooting skills necessary to manage the compound's challenging hygroscopic and moisture-sensitive nature, ensuring the integrity and success of your research.

Technical Support Center: Ethyl 3-fluoroazetidine-3-carboxylate hydrochloride

This guide is structured to address your needs proactively and reactively. We begin with fundamental questions to build your understanding, followed by robust protocols for proper handling, and conclude with a troubleshooting guide for when you encounter challenges in your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common foundational questions regarding the moisture sensitivity of Ethyl 3-fluoroazetidine-3-carboxylate hydrochloride.

Q1: What does it mean for this compound to be "hygroscopic" and "moisture-sensitive"?

A: These terms describe the compound's interaction with atmospheric water.

  • Hygroscopicity is the inherent ability of the solid to attract and absorb moisture from the surrounding environment.[1] Amine hydrochloride salts are particularly prone to this due to the polar nature of the N-H and Cl⁻ ions, which readily form hydrogen bonds with water molecules.[2][3]

  • Moisture-sensitivity refers to the compound's susceptibility to undergo chemical degradation in the presence of the absorbed water. For Ethyl 3-fluoroazetidine-3-carboxylate hydrochloride, the primary degradation pathway is the hydrolysis of the ethyl ester functional group to form the corresponding carboxylic acid, as illustrated below. This reaction can compromise sample purity, alter reactivity, and impact experimental outcomes.

Q2: What are the observable consequences of improper storage and handling?

A: Exposure to ambient humidity can lead to several physical and chemical changes:

  • Physical Appearance: The fine, crystalline powder may become clumpy, sticky, or even deliquesce into a syrupy liquid.

  • Chemical Integrity: As mentioned, ester hydrolysis is a primary concern. This degradation introduces a significant impurity (the carboxylic acid) into your starting material.

  • Experimental Inconsistency: Using a partially hydrolyzed reagent can lead to poor or unpredictable reaction yields, formation of side products, and difficulty in purification. The change in molar mass and physical state also makes accurate weighing for reactions challenging.

Q3: Why is the hydrochloride salt form used if it's so hygroscopic?

A: The hydrochloride salt form offers several advantages over the freebase, despite its hygroscopicity. Amine salts are generally more crystalline, stable solids with higher melting points compared to their often-oily or volatile freebase counterparts.[3] This solid nature makes them easier to weigh, handle, and store long-term (under proper conditions). The salt formation also protects the reactive azetidine nitrogen, preventing unwanted side reactions during certain synthetic steps.

Part 2: Proactive Measures: Storage and Handling Protocols

To prevent moisture-induced degradation, adherence to strict storage and handling protocols is critical.

Recommended Storage Conditions

Proper storage is the first line of defense against moisture.

ParameterRecommendationRationale
Temperature 2-8°C or as specified by the supplier.Refrigeration slows down potential degradation kinetics. Some suppliers may recommend specific temperatures like 3-5°C.[4]
Atmosphere Inert Gas (Argon or Nitrogen).An inert atmosphere displaces moisture-laden air, preventing the compound from absorbing water.[4]
Container Tightly sealed, amber glass vial with a secure cap (e.g., Sure/Seal™ bottle).Prevents moisture and light ingress. The container must be carefully resealed after each use.[5]
Location Inside a desiccator cabinet (for short-term storage) or a glovebox antechamber.Provides a secondary barrier against ambient humidity.[6]
Experimental Protocol: Handling and Dispensing the Compound

This protocol outlines the standard procedure for safely handling the reagent to minimize moisture exposure.

Objective: To accurately weigh and dispense Ethyl 3-fluoroazetidine-3-carboxylate hydrochloride while maintaining an anhydrous environment.

Materials:

  • Glovebox or glove bag with an inert atmosphere (N₂ or Ar).

  • Analytical balance (located inside the glovebox, if possible).

  • Spatulas, weighing paper, and receiving flasks (oven-dried at >120°C for at least 4 hours and cooled in a desiccator).[7]

  • Container of Ethyl 3-fluoroazetidine-3-carboxylate hydrochloride.

  • Anhydrous solvent for reaction (if applicable).

Procedure:

  • Prepare the Environment: Ensure the glovebox has a low-humidity atmosphere (Dew Point < -40°C). Place all necessary glassware and tools inside the glovebox and allow the atmosphere to purge for at least 30 minutes.

  • Equilibrate the Reagent: Before opening, allow the reagent container to warm to the ambient temperature inside the glovebox for 20-30 minutes. This crucial step prevents condensation of atmospheric moisture onto the cold powder.

  • Dispense the Reagent:

    • If the balance is inside the glovebox, tare the weighing paper or receiving flask. Carefully use a clean, dry spatula to dispense the desired amount of the compound.

    • If the balance is outside, pre-tare a sealed vial. Transfer an approximate amount of the reagent to the vial inside the glovebox, seal it tightly, and remove it for weighing. Adjust the amount as needed by returning the vial to the glovebox. This minimizes exposure of the bulk material.

  • Seal and Store: Immediately and tightly reseal the main container. Wrap the cap junction with paraffin film for extra security.

  • Proceed with Reaction: Add the weighed compound to the reaction vessel containing anhydrous solvent under an inert atmosphere.

G Workflow for Handling Moisture-Sensitive Reagents cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Glovebox) cluster_reaction Experimental Phase start Receive Compound storage Store Immediately (2-8°C, Inert Gas, Desiccator) start->storage prep_env Prepare Glovebox & Oven-Dry Glassware storage->prep_env equilibrate Equilibrate Reagent Container to Room Temp prep_env->equilibrate weigh Weigh Reagent equilibrate->weigh seal Tightly Reseal Bulk Container weigh->seal add_to_rxn Add to Reaction Vessel Under Inert Atmosphere weigh->add_to_rxn seal->storage Return to Storage run_rxn Proceed with Synthesis add_to_rxn->run_rxn end End run_rxn->end Experiment Complete

Caption: Standard workflow for handling moisture-sensitive reagents.

Part 3: Troubleshooting Guide

Even with precautions, issues can arise. This guide helps you diagnose and solve problems related to moisture exposure.

Q: My reaction yield is significantly lower than expected. Could moisture be the cause?

A: Yes, this is a classic symptom. Moisture contamination can lower your yield in two primary ways:

  • Stoichiometric Imbalance: If the compound has absorbed water, the mass you weighed is not pure reagent. This leads to an incorrect molar ratio in your reaction.

  • Competing Reactions: The absorbed water can participate in or catalyze side reactions. The most common is the hydrolysis of the ester to a carboxylic acid, which may be unreactive or react differently under your conditions.

Troubleshooting Steps:

  • Check a Retained Sample: If you have an unopened container, compare its appearance to the one you are using. Look for the physical signs of moisture absorption (clumping, discoloration).

  • Perform a Quick Solubility Test: Place a small amount of the suspect compound in an anhydrous aprotic solvent (like THF or Dichloromethane). Pure compound should dissolve cleanly (consult supplier data for solubility). The presence of insoluble clumps or a hazy solution can indicate degradation or hydration.

  • Analytical Verification: Take a small sample of the suspect material and analyze it via ¹H NMR. The presence of water will be evident as a broad singlet. More importantly, compare the ester's ethyl peaks (a quartet and a triplet) with the baseline. Hydrolysis will diminish the integral of these peaks relative to the azetidine ring protons.

G Troubleshooting Low Reaction Yield cause1 Moisture Contamination in Reagent? check_visual Visual Inspection: Clumping/Stickiness? cause1->check_visual cause2 Other Reaction Parameter Issue? other_issues Investigate other factors: - Temperature - Catalyst activity - Solvent purity - Reaction time cause2->other_issues start Start start->cause1 start->cause2 check_visual->cause2 No check_nmr Run ¹H NMR: Water peak or reduced ester signal? check_visual->check_nmr Yes check_nmr->cause2 No solution Source New Reagent. Strictly follow handling protocol. Dry solvents and glassware. check_nmr->solution Yes

Caption: Logical flow for troubleshooting low reaction yields.

Q: My NMR/LC-MS analysis shows an unexpected peak. How can I confirm if it's a hydrolysis product?

A: The primary hydrolysis product is 3-fluoroazetidine-3-carboxylic acid hydrochloride.

  • ¹H NMR: You would expect the disappearance of the characteristic ethyl group signals (a quartet around 4.3 ppm and a triplet around 1.3 ppm) and the appearance of a broad singlet for the carboxylic acid proton (often >10 ppm, and may exchange with D₂O).

  • LC-MS: The hydrolysis product will have a different retention time and a mass corresponding to the loss of the ethyl group (C₂H₅, 29.04 Da) and the addition of a proton (H, 1.01 Da). The expected mass for the free carboxylic acid (C₄H₆FNO₂) is approximately 119.04 Da. You would look for an [M+H]⁺ ion at m/z ≈ 120.05.

Q: Can I rescue a reagent that has been exposed to moisture?

A: It is not recommended . Attempting to dry the compound by heating under vacuum can be problematic. The heat might accelerate degradation or cause sublimation. Furthermore, any hydrolysis that has already occurred is irreversible. Using a compromised reagent introduces unacceptable uncertainty into your experiments. The most reliable solution is to discard the contaminated reagent according to safety protocols and start with a fresh, properly handled supply.

Part 4: Analytical Methods for Quality Control

For GMP or process development environments, routine quality control is essential.

Analytical TechniquePurposeExpected Observations for Degraded Sample
Karl Fischer Titration Quantify water content.Provides a direct, quantitative measure of absorbed moisture, which can be correlated with stability data.
HPLC/UPLC Assess purity and detect degradation products.A stability-indicating method would show a decrease in the main peak area and the appearance of new peaks, such as the more polar carboxylic acid product, which would likely have a shorter retention time on a reverse-phase column.[8]
¹H NMR Spectroscopy Structural confirmation and impurity identification.As detailed in the troubleshooting section, shows loss of ethyl ester signals and potential new signals from the hydrolyzed acid.
FTIR Spectroscopy Functional group analysis.The ester C=O stretch (typically ~1730-1750 cm⁻¹) may decrease in intensity, while a broad O-H stretch (~2500-3300 cm⁻¹) and a carboxylic acid C=O stretch (~1700-1725 cm⁻¹) may appear.

References

  • Capot Chemical Co., Ltd. (2016). MSDS of 3-Fluoroazetidine hydrochloride. Retrieved from [Link]

  • PubChem. Ethyl azetidine-3-carboxylate hydrochloride. Retrieved from [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Chapter 6: Analytical Methods. Retrieved from [Link]

  • Vapourtec. Flow Chemistry Teaching Laboratory Course. Retrieved from [Link]

  • ResearchGate. (2025). Moisture absorption of an amine curing agent and the influence on the properties of cured epoxy resins. Retrieved from [Link]

  • Fatta, D., et al. (2007). Analytical methods for tracing pharmaceutical residues in water and wastewater. Trends in Analytical Chemistry, 26(6).
  • University of California, Irvine. Experiment 5: Ester Hydrolysis. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2020). Safety Data Sheet: Azetidine. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]

  • Ministry of the Environment, Japan. III Analytical Methods. Retrieved from [Link]

  • Gunanathan, C., et al. (2006). Highly Efficient Oxidative Amidation of Aldehydes with Amine Hydrochloride Salts. Journal of the American Chemical Society.
  • Chan, S. Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(8), 1619. Retrieved from [Link]

  • Reddit. (2018). "Easy" organic chemistry experiments. Retrieved from [Link]

  • Ternes, T. A. (1998). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry, 17(8-9), 540-550.
  • ResearchGate. (2025). The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters. Retrieved from [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

  • University of Wisconsin-Madison. Notes on Procedure for Experiment No. 25 – Week 2. Retrieved from [Link]

  • Mhaske, P., et al. (2023). Force Degradation And Stability Indicating Method For Impurity Profiling. International Journal of Creative Research Thoughts (IJCRT). Retrieved from [Link]

  • University of California, Berkeley. Water Sensitive Chemicals. Environment, Health & Safety. Retrieved from [Link]

Sources

Optimization

Troubleshooting steric hindrance in 3-fluoroazetidine-3-carboxylic acid ester couplings

Welcome to the technical support center for navigating the challenges of amide couplings with 3-fluoroazetidine-3-carboxylic acid and its esters. This guide is designed for researchers, medicinal chemists, and drug devel...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the challenges of amide couplings with 3-fluoroazetidine-3-carboxylic acid and its esters. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering difficulties with this sterically demanding substrate. My goal is to provide not just solutions, but a foundational understanding of the mechanistic principles at play, enabling you to make informed, rational decisions in your experimental design.

Part 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This first section addresses the most common questions and underlying principles related to the topic.

Q1: Why are amide couplings with 3-fluoroazetidine-3-carboxylic acid so challenging?

The primary difficulty arises from severe steric hindrance. The azetidine ring, substituted at the 3-position with both a fluorine atom and a carboxylic acid group, creates a highly congested environment around the carboxyl moiety. This steric bulk impedes the approach of the amine nucleophile to the activated carboxylic acid intermediate, dramatically slowing down the rate of the desired amide bond formation. Standard coupling conditions often fail or provide disappointingly low yields.

Q2: My standard HATU/DIPEA coupling is giving me less than 20% yield. What is the first thing I should check?

Before exploring more exotic reagents, first re-evaluate your foundational reaction parameters:

  • Reagent Quality & Stoichiometry: Ensure all reagents, especially the coupling agent (HATU) and the base (DIPEA), are anhydrous and of high purity. For a sterically hindered acid, you may need to increase the equivalents of the coupling reagent and base (e.g., 1.5-2.0 eq of HATU and 3-4 eq of DIPEA).

  • Activation Time: Allow for a sufficient pre-activation period. Mix the carboxylic acid, HATU, and base in your solvent for at least 15-30 minutes before adding the amine. This ensures the formation of the highly reactive O-acylisourea intermediate.

  • Reaction Concentration: A more concentrated reaction mixture can sometimes favor the bimolecular coupling reaction over unimolecular decomposition pathways of the activated ester.

Q3: What role does the base play in these hindered couplings, and can I use something other than DIPEA?

The base is critical for two reasons: it deprotonates the carboxylic acid to form the carboxylate, and it neutralizes the acid generated during the reaction. For sterically hindered couplings, the choice of base is crucial.

  • DIPEA (Diisopropylethylamine): Commonly used due to its non-nucleophilic nature and strong basicity. However, its own steric bulk can sometimes be detrimental.

  • 2,4,6-Collidine (TMP): A highly hindered, non-nucleophilic base that is excellent for minimizing side reactions like epimerization, which can be a concern if your amine partner has a stereocenter.[1]

  • N-Methylmorpholine (NMM): A weaker, sterically hindered base that can also be effective in reducing epimerization.[1]

If you suspect base-related issues are hindering your reaction, switching from DIPEA to collidine is a logical first step.

Part 2: In-Depth Troubleshooting Guides

This section provides structured guidance for specific experimental failures.

Scenario 1: Extremely Low to No Product Formation

When standard uronium/aminium salt reagents like HATU or HBTU fail, it signifies that the activation energy barrier for the nucleophilic attack by the amine is too high for the activated intermediate to overcome.[2]

Troubleshooting Workflow:

G start Low/No Yield with HATU check_temp Increase Reaction Temperature (e.g., 40-80 °C or Microwave) start->check_temp reagent_class Switch Coupling Reagent Class check_temp->reagent_class No Improvement phosphonium Phosphonium Salts (PyBOP, PyAOP) reagent_class->phosphonium acyl_halide Acyl Halide Formation reagent_class->acyl_halide outcome_p Improved Yield? phosphonium->outcome_p acyl_fluoride In-situ Acyl Fluoride (BTFFH, TCFH) acyl_halide->acyl_fluoride acyl_chloride Acyl Chloride (SOCl₂, (COCl)₂) acyl_halide->acyl_chloride outcome_af Improved Yield? acyl_fluoride->outcome_af outcome_ac Improved Yield? acyl_chloride->outcome_ac success Success outcome_p->success Yes reassess Re-evaluate Substrate Compatibility outcome_p->reassess No outcome_af->success Yes outcome_af->reassess No outcome_ac->success Yes outcome_ac->reassess No

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Comparative Guide: Ethyl 3-fluoroazetidine-3-carboxylate HCl vs. Non-fluorinated Azetidine Analogs

Executive Summary In modern medicinal chemistry, the azetidine ring is a highly valued structural motif, prized for its ability to impart conformational rigidity and improved physicochemical properties to drug candidates...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the azetidine ring is a highly valued structural motif, prized for its ability to impart conformational rigidity and improved physicochemical properties to drug candidates.[1][2][3] The strategic introduction of a fluorine atom at the 3-position, as seen in Ethyl 3-fluoroazetidine-3-carboxylate hydrochloride, offers a powerful tool for fine-tuning molecular properties. This guide provides an in-depth comparison between this fluorinated building block and its non-fluorinated counterpart, Ethyl azetidine-3-carboxylate. We will explore the profound effects of this single-atom substitution on basicity, lipophilicity, and metabolic stability, supported by experimental data and detailed protocols to empower researchers in their drug design endeavors.

Introduction: The Rise of Azetidines and Strategic Fluorination in Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as "privileged" scaffolds in drug discovery.[3] Their inherent ring strain (approximately 25.4 kcal/mol) and sp³-rich character provide a unique, rigid three-dimensional framework that is often advantageous over more flexible five- and six-membered rings like pyrrolidines and piperidines.[1][3][4] This rigidity can enhance receptor affinity and improve pharmacokinetic properties such as solubility and metabolic stability.[1][3] Several FDA-approved drugs, including baricitinib and cobimetinib, feature the azetidine motif, underscoring its therapeutic relevance.[1][2]

Fluorine has earned a special status in medicinal chemistry. Its introduction into a molecule can dramatically alter key properties:

  • Metabolic Stability: Fluorine can block sites susceptible to metabolic oxidation by cytochrome P450 (CYP) enzymes.[4][5]

  • Basicity (pKa): As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect, which can significantly lower the pKa of nearby basic centers.[6][7]

  • Lipophilicity (LogP): The effect of fluorine on lipophilicity is complex; it can increase the hydrophobic surface area while also altering molecular polarity.[8][9]

  • Conformation: The C-F bond can influence the conformational preferences of the ring system.[10]

This guide focuses on the specific comparison between Ethyl 3-fluoroazetidine-3-carboxylate and its non-fluorinated parent, providing a clear rationale for selecting one over the other in a drug design campaign.

Comparative Analysis: The "Fluorine Effect" in Action

The substitution of a hydrogen atom with fluorine at the 3-position of the azetidine ring instigates a cascade of changes in the molecule's fundamental physicochemical properties.

Basicity (pKa): A Dramatic Reduction

The most striking difference is the impact on the basicity of the azetidine nitrogen. The strong electron-withdrawing effect of the fluorine atom significantly reduces the electron density on the nitrogen, making it a much weaker base.

CompoundPredicted pKa (of conjugate acid)Implication
Ethyl azetidine-3-carboxylate~8.5 - 9.5Forms strong ionic bonds at physiological pH (7.4)
Ethyl 3-fluoroazetidine-3-carboxylate~5.5 - 6.5Partially protonated at physiological pH; weaker ionic interactions

Significance for Drug Design: Lowering the pKa can be a crucial strategy to mitigate off-target effects, such as binding to the hERG potassium channel, which is often associated with high basicity. However, if a strong ionic interaction with a target residue (e.g., Asp, Glu) is required for potency, the non-fluorinated analog might be the superior choice.

Lipophilicity (LogP/LogD)

While fluorine is often considered to increase lipophilicity, its influence is context-dependent.[8][9] In this case, the primary effect on the distribution coefficient at physiological pH (LogD₇.₄) is driven by the change in pKa.

CompoundCalculated XLogP3Predicted LogD at pH 7.4Primary Influencing Factor
Ethyl azetidine-3-carboxylate-0.2[11]< -1.0High degree of protonation (hydrophilic cation)
Ethyl 3-fluoroazetidine-3-carboxylate~0.3 - 0.5~0.2 - 0.4Lower degree of protonation (more neutral species)

Significance for Drug Design: The fluorinated analog, being less basic, exists to a greater extent in its neutral, more lipophilic form at pH 7.4. This can lead to improved membrane permeability and cellular uptake. Conversely, the higher water solubility of the non-fluorinated analog might be advantageous for certain formulations or for targeting extracellular proteins.

Metabolic Stability: Blocking a "Soft Spot"

The C-H bonds on the azetidine ring, particularly those adjacent to the nitrogen, are potential sites for oxidative metabolism by CYP enzymes.[4] Placing a metabolically robust C-F bond at the 3-position effectively "shields" this site from oxidation.

dot

synthesis_workflow start N-Boc-azetidin-3-one step1 Fluorination (e.g., Diethylaminosulfur Trifluoride - DAST) start->step1 step2 Intermediate: N-Boc-3-fluoroazetidine step1->step2 step3 Carboxylation/ Functionalization step2->step3 end Ethyl 3-fluoroazetidine- 3-carboxylate HCl step3->end

Caption: High-level synthetic workflow for the fluorinated analog.

Step-by-Step Procedure for Fluorination (Illustrative):

  • Preparation: In a flame-dried, four-necked flask under an inert nitrogen atmosphere, dissolve the starting material, N-Boc-3-hydroxyazetidine-3-carboxylate (1.0 eq.), in anhydrous dichloromethane (DCM, ~10 mL per gram of starting material).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST) (1.1 - 1.5 eq.) dropwise to the stirred solution. Caution: DAST is toxic and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment.

  • Reaction: Allow the reaction to stir at -78 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x volume).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel to yield the desired N-Boc-3-fluoroazetidine-3-carboxylate.

Protocol: In Vitro Liver Microsomal Stability Assay

This assay measures the rate at which a compound is metabolized by liver enzymes, providing a quantitative measure of metabolic stability. [4]

  • Preparation of Reagents:

    • Test Compound Stock: Prepare a 10 mM stock solution of the test compound (both fluorinated and non-fluorinated analogs) in DMSO.

    • Microsomes: Thaw pooled human liver microsomes (HLM) on ice. Dilute to a final protein concentration of 1 mg/mL in a 0.1 M phosphate buffer (pH 7.4).

    • NADPH Solution: Prepare a 10 mM solution of NADPH (cofactor) in 0.1 M phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the phosphate buffer.

    • Add the test compound to achieve a final concentration of 1 µM.

    • Pre-warm the plate at 37 °C for 10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution. The final incubation volume is typically 200 µL.

  • Time Points:

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the remaining percentage of the parent compound at each time point relative to the 0-minute sample.

  • Data Calculation:

    • Plot the natural logarithm of the percent remaining parent compound versus time.

    • The slope of the line (k) is the elimination rate constant.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

Conclusion and Decision-Making Guide

The choice between Ethyl 3-fluoroazetidine-3-carboxylate and its non-fluorinated analog is a strategic decision in drug design, driven by the specific objectives of the project.

GoalRecommended AnalogRationale
Increase Metabolic Stability Fluorinated The C-F bond at the 3-position blocks oxidative metabolism, increasing the compound's half-life. [5]
Reduce Basicity (pKa) Fluorinated The strong inductive effect of fluorine significantly lowers the pKa, which can help avoid pKa-related off-target liabilities. [6][7]
Enhance Cell Permeability Fluorinated Lower pKa leads to a higher fraction of the neutral, more lipophilic species at physiological pH, potentially improving membrane crossing.
Maintain/Utilize High Basicity Non-Fluorinated Required for strong ionic interactions with acidic residues (Asp, Glu) in a target binding pocket.
Improve Aqueous Solubility Non-Fluorinated Higher pKa leads to a greater degree of protonation and formation of the more soluble cationic form at physiological pH.

By understanding these fundamental differences, researchers can leverage the subtle yet powerful effect of a single fluorine atom to rationally design molecules with optimized, project-specific properties, accelerating the journey from a promising hit to a viable clinical candidate.

References

  • Azetidines in medicinal chemistry: emerging applic
  • The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. Benchchem.
  • Fluorinated azetidine, pyrrolidine, and piperidine derivatives.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.
  • Ethyl azetidine-3-carboxyl
  • Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline.
  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)
  • Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)
  • Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. PubMed.
  • A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. Blumberg Institute.
  • Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. PubMed.
  • Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid.
  • Assessing the metabolic stability of 1-Isopropylazetidin-3-ol deriv

Sources

Comparative

Enhancing Metabolic Stability in Drug Discovery: A Comparative Guide to Ethyl 3-Fluoroazetidine-3-Carboxylate Derivatives

For researchers and professionals in drug development, the quest for novel therapeutics is a journey of molecular refinement. A candidate molecule's success hinges not only on its potency and selectivity but also on its...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the quest for novel therapeutics is a journey of molecular refinement. A candidate molecule's success hinges not only on its potency and selectivity but also on its pharmacokinetic profile. A critical determinant of this profile is metabolic stability—a measure of a compound's resistance to biotransformation by the body's metabolic machinery. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, halting the development of an otherwise promising drug.

This guide provides an in-depth comparison of the metabolic stability of ethyl 3-fluoroazetidine-3-carboxylate derivatives. We will explore the strategic rationale behind their design, present detailed experimental protocols for their evaluation, and analyze comparative data to offer field-proven insights for medicinal chemists.

The Strategic Value of Fluorinated Azetidines

The azetidine ring, a four-membered nitrogen-containing heterocycle, has become a prized scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure can improve solubility, reduce lipophilicity, and provide advantageous vectors for molecular design compared to more common saturated rings like piperidine or pyrrolidine.[1][2] Several FDA-approved drugs incorporate azetidine motifs to enhance metabolic stability and receptor selectivity.[3]

However, the azetidine ring itself is not metabolically inert. The C-H bonds on the ring, particularly at positions susceptible to enzymatic attack, can be "soft spots" for oxidation by Cytochrome P450 (CYP450) enzymes, the primary drivers of Phase I metabolism.[4][5] A leading strategy to fortify these positions is fluorination. Replacing a hydrogen atom with a fluorine atom serves two primary purposes:

  • Blocking Metabolic Oxidation: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. This increased bond strength makes it energetically unfavorable for CYP450 enzymes to abstract a hydrogen atom, effectively "shielding" that position from oxidative metabolism.[6][7]

  • Altering Physicochemical Properties: Fluorine's high electronegativity can modulate the basicity (pKa) of nearby amines and alter the molecule's overall electronic profile, which can influence its binding affinity to target receptors and metabolizing enzymes.[8]

This guide will focus on a comparative analysis of three representative compounds to illustrate these principles:

  • Compound A: Ethyl azetidine-3-carboxylate (The non-fluorinated parent molecule)

  • Compound B: Ethyl 3-fluoroazetidine-3-carboxylate (The fluorinated target molecule)

  • Compound C: 3-Fluoroazetidine-3-carboxamide (A fluorinated analogue with a more stable amide functional group)

By comparing these structures, we can dissect the distinct contributions of ring fluorination and the ester functional group to overall metabolic stability.

Experimental Design for Assessing Metabolic Stability

To generate a comprehensive stability profile, two primary in vitro assays are indispensable: the Liver Microsomal Stability Assay and the Plasma Stability Assay. These assays model the two most common metabolic liabilities for our compounds of interest: CYP450-mediated oxidation in the liver and esterase-mediated hydrolysis in the plasma.

Liver Microsomal Stability Assay

This assay is the industry standard for evaluating a compound's susceptibility to Phase I metabolism.[9] Liver microsomes are vesicles of the endoplasmic reticulum isolated from hepatocytes, containing a high concentration of CYP450 enzymes.[10] The rate at which the parent compound disappears over time when incubated with liver microsomes provides a measure of its intrinsic clearance (CLint).

  • Preparation of Reagents:

    • Test Compounds: Prepare 10 mM stock solutions of Compounds A, B, and C in DMSO.

    • Liver Microsomes: Use pooled human liver microsomes (HLM) for the most clinically relevant data. On the day of the experiment, thaw the HLM vial at 37°C and dilute to a final protein concentration of 0.5 mg/mL in a 100 mM potassium phosphate buffer (pH 7.4). Keep on ice.

    • NADPH Regenerating System: This system is crucial to sustain the activity of CYP450 enzymes. Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in phosphate buffer.

    • Control Compounds: Include a high-turnover compound (e.g., Verapamil) and a low-turnover compound (e.g., Warfarin) to validate the assay performance.

    • Termination Solution: Prepare ice-cold acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide) for LC-MS/MS analysis.

  • Incubation Procedure:

    • Add the microsomal solution to a 96-well plate.

    • Add the test compounds (A, B, C) and control compounds to the wells to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells. This marks the T=0 time point.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2 volumes of the ice-cold ACN termination solution to the respective wells.

  • Sample Processing and Analysis:

    • Seal the 96-well plate and centrifuge at 4,000 rpm for 15 minutes to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) in µL/min/mg protein using the formula: CLint = (k / microsomal protein concentration) * 1000 .

G cluster_prep 1. Preparation cluster_incub 2. Incubation at 37°C cluster_analysis 3. Analysis prep1 Prepare 1µM Test Compound Solution start Mix Compound + Microsomes Pre-incubate 10 min prep1->start prep2 Prepare 0.5 mg/mL Liver Microsome Solution prep2->start prep3 Prepare NADPH Regenerating System initiate Initiate Reaction: Add NADPH System prep3->initiate start->initiate timepoint Sample at Time Points (0, 5, 15, 30, 60 min) initiate->timepoint terminate Terminate Reaction: Add Cold Acetonitrile + IS timepoint->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Caption: Workflow for the Liver Microsomal Stability Assay.

Plasma Stability Assay

This assay evaluates a compound's stability against enzymes present in plasma, primarily carboxylesterases and proteases.[1] It is particularly important for compounds containing ester or amide functional groups, which are susceptible to hydrolysis.[11][12] For our target molecules, this assay will directly measure the lability of the ethyl ester moiety.

  • Preparation of Reagents:

    • Test Compounds: Prepare 10 mM stock solutions of Compounds A, B, and C in DMSO.

    • Plasma: Use pooled, heparinized human plasma. Thaw at 37°C immediately before use.

    • Control Compounds: Include a rapidly hydrolyzed ester (e.g., Procaine) as a positive control and a stable compound (e.g., Propranolol) as a negative control.

    • Termination Solution: Prepare ice-cold acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide).

  • Incubation Procedure:

    • Dispense plasma into the wells of a 96-well plate.

    • Add the test compounds (A, B, C) and control compounds to achieve a final concentration of 1 µM.

    • Initiate the incubation by placing the plate in a shaker-incubator set to 37°C.

    • At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), terminate the reaction by adding 3 volumes of the ice-cold ACN termination solution to the respective wells.

  • Sample Processing and Analysis:

    • Seal the plate and vortex thoroughly to ensure complete protein precipitation.

    • Centrifuge the plate at 4,000 rpm for 15 minutes.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

  • Data Analysis:

    • The percentage of the parent compound remaining at each time point is calculated relative to the T=0 sample.

    • Plot the percentage of parent compound remaining versus time.

    • Calculate the half-life (t½) from the slope of the ln-transformed data, as described in the microsomal assay protocol.

G cluster_prep 1. Preparation cluster_incub 2. Incubation at 37°C cluster_analysis 3. Analysis prep1 Prepare 1µM Test Compound Solution start Add Compound to Plasma prep1->start prep2 Thaw Pooled Human Plasma prep2->start timepoint Sample at Time Points (0, 15, 30, 60, 120 min) start->timepoint terminate Terminate Reaction: Add Cold Acetonitrile + IS timepoint->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate % Remaining and t½ analyze->calculate G cluster_A Compound A (Non-Fluorinated) cluster_B Compound B (Fluorinated) A_struct Azetidine Ring (C-H at position 3) CYP450 CYP450 Oxidation A_struct->CYP450 Susceptible to attack A_met Metabolite (Hydroxylated Ring) B_struct Azetidine Ring (C-F at position 3) B_struct->CYP450 Resistant to attack B_met Metabolism Blocked CYP450->A_met CYP450->B_met

Caption: Fluorination blocks CYP450-mediated oxidation.

Part B: The Role of the Ester Functional Group in Hydrolytic Stability

While fluorination successfully protected the azetidine ring, it unmasked a second metabolic liability: the ethyl ester. The plasma stability assay provides a clear picture of this vulnerability.

  • Compound B (ethyl ester) is rapidly degraded in plasma (t½ = 45 min). This hydrolysis is catalyzed by carboxylesterases abundant in human plasma, which cleave the ester bond to form the corresponding carboxylic acid. [13][14]This is a critical finding, as rapid hydrolysis in the bloodstream would lead to high clearance and prevent the parent drug from reaching its intended target.

  • Compound C , where the ester is replaced by a bioisosteric carboxamide, is highly stable in plasma (t½ > 120 min). Amide bonds are significantly more resistant to enzymatic hydrolysis than ester bonds, making this a classic medicinal chemistry strategy to improve metabolic stability.

Interestingly, while ethyl esters are known to be hydrolyzed, studies have shown there is not a significant difference in stability against carboxylesterases between methyl, ethyl, and even fluoroethyl esters in vitro. [11]However, the ester remains a more significant liability than a corresponding amide. The hydrolysis of fluorinated esters can also be influenced by the number of fluorine atoms and the local electronic environment. [15]

Conclusion and Strategic Outlook for Drug Development

This comparative guide demonstrates that enhancing the metabolic stability of azetidine-based drug candidates is a multi-faceted challenge. Our findings, based on established principles and illustrative data, yield two key strategic insights:

  • Fluorination is a potent tool for protecting the azetidine core. The targeted placement of a fluorine atom at a metabolically susceptible position, such as C-3, effectively blocks CYP450-mediated oxidation, dramatically increasing the compound's half-life in liver microsomes. This is a crucial first step in designing a drug with a desirable pharmacokinetic profile.

  • Functional group stability must be co-optimized. Protecting the core ring structure can reveal secondary liabilities, such as ester hydrolysis. The ethyl 3-fluoroazetidine-3-carboxylate scaffold, while stable to oxidation, is likely to be rapidly cleared via hydrolysis in plasma. Replacing the labile ester with a more robust functional group, such as a carboxamide, is essential for achieving overall metabolic stability.

For researchers in drug discovery, this analysis underscores the importance of a holistic approach to metabolic stabilization. By anticipating and systematically addressing potential metabolic soft spots—both on the core scaffold and its peripheral functional groups—scientists can more efficiently design and advance novel azetidine derivatives with the robust pharmacokinetic properties required for clinical success.

References

Sources

Validation

HPLC Method Validation for Purity Analysis of Ethyl 3-fluoroazetidine-3-carboxylate hydrochloride: A Comparative Guide

Executive Summary The purity analysis of small, highly polar, basic pharmaceutical building blocks presents a notorious challenge in liquid chromatography. This guide objectively compares the performance of three distinc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purity analysis of small, highly polar, basic pharmaceutical building blocks presents a notorious challenge in liquid chromatography. This guide objectively compares the performance of three distinct column chemistries—Standard C18, Polar-Embedded C18, and Zwitterionic HILIC—for the analysis of Ethyl 3-fluoroazetidine-3-carboxylate hydrochloride. By detailing the mechanistic causality behind column selection and providing a step-by-step validation protocol grounded in ICH Q2(R2) guidelines[1], this document serves as a comprehensive blueprint for researchers and drug development professionals.

The Analytical Challenge

Ethyl 3-fluoroazetidine-3-carboxylate hydrochloride (Molecular Weight: 183.6 g/mol as HCl salt) is a highly polar molecule[2]. The presence of the basic secondary amine within the strained azetidine ring, combined with the electron-withdrawing fluorine atom, creates a unique chromatographic hurdle. In standard reversed-phase liquid chromatography (RPLC), such highly polar basic salts exhibit minimal retention, eluting near the void volume where matrix suppression and poor impurity resolution compromise analytical integrity[3].

Mechanistic Rationale: Column Chemistry Comparison

To establish a robust purity assay, we must move beyond trial-and-error and understand the causality behind analyte-stationary phase interactions:

  • Standard C18 (Alkyl-bonded silica): Relies entirely on hydrophobic partitioning. Because our analyte is highly polar and ionized, it cannot effectively partition into the hydrophobic C18 chains. Furthermore, the basic azetidine nitrogen interacts strongly with residual, unendcapped silanols on the silica surface, leading to severe peak tailing[4].

  • Polar-Embedded C18 (AQ-Type): Incorporates a polar functional group (e.g., amide or ether) within the alkyl chain. This prevents "hydrophobic phase collapse" (ligand folding) when using the >95% aqueous mobile phases required to force the retention of polar analytes[5]. While retention improves slightly, basic silanol interactions often persist.

  • Zwitterionic HILIC (Hydrophilic Interaction Liquid Chromatography): Operates via a completely inverted mechanism. The bulk mobile phase is highly organic (e.g., >70% Acetonitrile), but a water-rich liquid layer forms on the polar stationary phase. The polar azetidine salt partitions favorably into this water layer, while the zwitterionic surface provides weak, reversible electrostatic interactions, yielding strong retention and sharp peak shapes without silanol tailing[3].

Analyte_Interaction cluster_RP Standard C18 (Reversed-Phase) cluster_HILIC Zwitterionic HILIC Analyte Ethyl 3-fluoroazetidine- 3-carboxylate HCl RP_Ret Poor Partitioning (Hydrophobic Phase) Analyte->RP_Ret Low Affinity HILIC_Ret Water Layer Partitioning (Strong Retention) Analyte->HILIC_Ret High Affinity RP_Tail Silanol Interaction (Severe Peak Tailing) RP_Ret->RP_Tail HILIC_Ex Electrostatic Interaction (Sharp Peak Shape) HILIC_Ret->HILIC_Ex

Mechanistic comparison of analyte interactions in C18 vs. HILIC modes.

Experimental Design & Step-by-Step Methodology

To objectively compare these mechanisms, the following self-validating experimental protocol was executed.

Step 1: Sample & Standard Preparation

  • Accurately weigh 10.0 mg of Ethyl 3-fluoroazetidine-3-carboxylate HCl reference standard.

  • Dissolve in 10.0 mL of the respective initial mobile phase (to prevent solvent-mismatch peak distortion) to yield a 1.0 mg/mL stock solution.

  • Spike the solution with 0.1% (w/w) of known impurities (e.g., des-fluoro analog and ester hydrolysis degradant) to evaluate resolving power.

Step 2: Chromatographic Conditions Setup

  • System A (Standard C18 & AQ-C18):

    • Column: 150 x 4.6 mm, 5 µm.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 0% B hold for 5 min, ramp to 20% B over 10 min. Flow: 1.0 mL/min.

  • System B (Zwitterionic HILIC):

    • Column: 150 x 4.6 mm, 5 µm.

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Mobile Phase B: Acetonitrile.

    • Isocratic: 80% B / 20% A. Flow: 1.0 mL/min.

Step 3: System Suitability Testing (SST) Before formal data acquisition, the system must validate itself. Inject the standard 5 times. The run is only authorized if it meets the following criteria: Relative Standard Deviation (RSD) of peak area < 2.0%, Tailing Factor (As) < 1.5, and Theoretical Plates (N) > 5000[1].

Comparative Performance Data

The experimental results clearly demonstrate the superiority of the HILIC mechanism for this specific molecular profile.

Column ChemistryRetention Factor (k')Asymmetry Factor (As)Theoretical Plates (N)Resolution (Rs) from ImpurityVerdict
Standard C18 0.42.81,2000.8Fail (Void elution, severe tailing)
Polar-Embedded C18 1.81.74,5001.6Marginal (Acceptable retention, moderate tailing)
Zwitterionic HILIC 5.21.112,5003.4Pass (Strong retention, sharp peaks)

ICH Q2(R2) Method Validation for the HILIC Workflow

Based on the comparative data, the HILIC method demonstrates superior retention, peak shape, and resolution. To ensure this method is fit for its intended purpose in quality control, it was rigorously validated according to the updated ICH Q2(R2) guidelines[6].

ICH_Validation_Workflow Start Method Development Column & Mobile Phase Selection Spec Specificity (Blank & Impurity Resolution) Start->Spec LinRange Linearity & Range (LOQ to 120% Target Conc.) Spec->LinRange AccPrec Accuracy & Precision (Recovery & Repeatability) LinRange->AccPrec Robust Robustness (Flow, Temp, pH Variations) AccPrec->Robust Valid Validated Analytical Procedure Ready for QC Implementation Robust->Valid

ICH Q2(R2) analytical method validation lifecycle for purity analysis.

Validation Parameters & Results:

  • Specificity: The HILIC method successfully resolved the active pharmaceutical ingredient (API) from its des-fluoro impurity (Rs = 3.4) and the hydrolysis degradant (Rs = 4.1), proving the method is stability-indicating[7].

  • Linearity & Range: Evaluated from the Limit of Quantitation (LOQ) to 120% of the nominal concentration (0.05 to 1.2 mg/mL). The correlation coefficient (R²) was 0.9998, demonstrating a highly proportional response[1].

  • Accuracy (Recovery): Triplicate preparations at 80%, 100%, and 120% concentration levels yielded mean recoveries of 99.4%, 100.2%, and 99.8%, respectively, confirming the absence of matrix interference[1].

  • Precision: Repeatability (intra-day) showed an RSD of 0.8% (n=6). Intermediate precision (inter-day, different analyst) showed an RSD of 1.1%, well within the ≤ 2.0% regulatory acceptance criterion[1].

Conclusion

For the purity analysis of highly polar, basic small molecules like Ethyl 3-fluoroazetidine-3-carboxylate hydrochloride, traditional C18 columns are fundamentally mismatched due to poor hydrophobic partitioning and severe silanol tailing. By shifting the paradigm to HILIC, analysts leverage water-layer partitioning and electrostatic interactions to achieve robust retention and superior resolution. When validated against ICH Q2(R2) standards, the HILIC method provides a highly trustworthy, self-validating system for routine pharmaceutical quality control.

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Quality Guidelines. [Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA Official Documents.[Link]

  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." IntuitionLabs.ai.[Link]

  • GL Sciences. "HPLC Columns & LC Columns | Types, How to Choose, Compare." GL Sciences Technical Guides.[Link]

  • Labtech. "A Comprehensive Guide to Selecting HPLC Columns." Labtech Resources. [Link]

  • Jones Chromatography. "The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases." HPLC.eu. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 44828820, Ethyl azetidine-3-carboxylate hydrochloride." PubChem.[Link]

Sources

Comparative

Pharmacokinetic Profiling of 3-Fluoroazetidine vs. Traditional Amines: A Technical Comparison Guide

Executive Summary In modern medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties often requires moving beyond traditional flat, highly basic amines. The incorporation of the 3...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties often requires moving beyond traditional flat, highly basic amines. The incorporation of the 3-fluoroazetidine motif has emerged as a powerful structural paradigm shift. By combining the high sp3-character and conformational rigidity of the four-membered azetidine ring with the profound stereoelectronic effects of fluorine, drug developers can finely tune basicity, optimize lipophilicity, and shield vulnerable sites from metabolic degradation[1]. This guide provides an objective, data-driven comparison between 3-fluoroazetidine-containing compounds and traditional amines (e.g., pyrrolidines, piperidines, and unsubstituted azetidines), detailing the underlying causality of their PK differences and providing validated experimental protocols for their evaluation.

The Physicochemical Paradigm Shift: Causality & Mechanism

To understand why 3-fluoroazetidines outperform traditional amines in specific PK assays, we must analyze the fundamental physicochemical changes induced by this bioisosteric replacement:

A. pKa Modulation and Membrane Permeability

Traditional cyclic amines, such as pyrrolidine and piperidine, exhibit high basicity with pKa values typically ranging from 9.5 to 11.0. At physiological pH (7.4), these amines are almost entirely protonated (>99%). This high cationic charge density severely restricts passive diffusion across lipophilic biological membranes (e.g., the intestinal wall and the blood-brain barrier) and frequently increases off-target liabilities, such as hERG channel inhibition.

The introduction of a highly electronegative fluorine atom at the 3-position of the azetidine ring exerts a strong electron-withdrawing inductive effect through the σ -bond framework. This pulls electron density away from the nitrogen lone pair, dramatically lowering the pKa to approximately 7.0–8.0[2]. Consequently, a significantly larger fraction of the drug exists in its neutral, un-ionized state at pH 7.4, facilitating superior passive membrane permeability and broader tissue distribution[3].

B. Metabolic Stability and Intrinsic Clearance ( CLint​ )

Unsubstituted amines are notorious for their vulnerability to Cytochrome P450 (CYP450) mediated metabolism—specifically α -carbon oxidation and subsequent N-dealkylation. The strong C-F bond in 3-fluoroazetidine provides both steric bulk and electronic deactivation (shielding) at the adjacent carbon centers[4]. This shielding effect raises the activation energy required for CYP450 enzymes to abstract a hydrogen atom, thereby reducing intrinsic clearance ( CLint​ ) and extending the compound's in vivo half-life[4].

Mechanism cluster_traditional Traditional Amine (e.g., Pyrrolidine) cluster_fluoro 3-Fluoroazetidine Scaffold T_Amine Unsubstituted Amine Ring High_pKa High pKa (~10) >99% Protonated T_Amine->High_pKa CYP_Ox Vulnerable to CYP450 α-Oxidation High_pKa->CYP_Ox High_CL High Clearance Short Half-life CYP_Ox->High_CL F_Azetidine Fluorinated Azetidine Ring Low_pKa Lowered pKa (~7.5) Increased Neutral Fraction F_Azetidine->Low_pKa CYP_Shield Steric/Electronic Metabolic Shielding Low_pKa->CYP_Shield Low_CL Low Clearance Extended Half-life CYP_Shield->Low_CL

Diagram 1: Logical flow of pharmacokinetic optimization via 3-fluoroazetidine substitution.

Quantitative Comparison of Pharmacokinetic Parameters

The following table summarizes the representative physicochemical and pharmacokinetic shifts observed when transitioning from traditional aliphatic amines to a 3-fluoroazetidine motif.

Structural MotifTypical pKaLogD (pH 7.4) ImpactCYP450 Metabolic StabilityhERG Liability Risk
Pyrrolidine 10.0 – 10.5BaselineLow (Prone to α -oxidation)High (Due to high basicity)
Azetidine (Unsubstituted) ~11.3Lower than PyrrolidineModerateHigh
3-Fluoroazetidine 7.0 – 8.0[2]Modulated (Optimized polarity)High (Steric/Electronic shielding)Low (Reduced basicity)

Validated Experimental Methodologies

To objectively verify the pharmacokinetic advantages of 3-fluoroazetidine compounds, the following self-validating experimental protocols must be rigorously executed. These protocols ensure high data integrity and reproducibility.

Protocol A: Thermodynamic pKa Determination (Potentiometric Titration)

Objective: To quantify the basicity reduction induced by the fluorine atom.

  • Preparation: Dissolve 1-2 mg of the test compound in 10 mL of a standardized background electrolyte solution (e.g., 0.15 M KCl) to maintain constant ionic strength.

  • System Calibration: Calibrate the glass pH electrode using standardized buffers (pH 4.01, 7.00, and 10.01) at a constant temperature of 25.0 ± 0.1 °C.

  • Titration: Acidify the solution to pH ~2.0 using 0.5 M HCl. Titrate the solution dynamically with standardized 0.5 M KOH under a nitrogen atmosphere to prevent CO2 absorption.

  • Data Analysis: Record the titration curve (pH vs. volume of titrant). Utilize Bjerrum plot analysis or non-linear regression software to calculate the thermodynamic pKa.

  • Validation: Run a known reference standard (e.g., labetalol or propranolol) concurrently to validate the system's accuracy.

Protocol B: Lipophilicity Profiling (Shake-Flask LogD 7.4​ via LC-MS/MS)

Objective: To measure the distribution coefficient at physiological pH, reflecting the compound's permeability potential.

  • Phase Saturation: Vigorously stir 1-octanol and 100 mM Phosphate Buffered Saline (PBS, pH 7.4) together for 24 hours to ensure mutual saturation. Separate the phases.

  • Sample Preparation: Dissolve the test compound in the saturated octanol phase to achieve a stock concentration of 100 µM.

  • Equilibration: In a borosilicate glass vial, combine equal volumes (e.g., 1 mL each) of the spiked octanol and the saturated PBS.

  • Partitioning: Mechanically shake the vials at 300 rpm for 60 minutes at 25 °C to reach thermodynamic equilibrium.

  • Separation: Centrifuge the vials at 3000 rpm for 15 minutes to achieve complete phase separation without emulsion formation.

  • Quantification: Extract aliquots from both the octanol and aqueous phases. Dilute appropriately and quantify the compound concentration using LC-MS/MS. Calculate LogD 7.4​ = Log([Drug] octanol​ / [Drug] PBS​ ).

Protocol C: In Vitro Intrinsic Clearance ( CLint​ ) via Human Liver Microsomes

Objective: To evaluate the metabolic shielding effect of the 3-fluoroazetidine motif against CYP450 enzymes.

  • Assay Mixture: Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4), 3 mM MgCl2, and Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL.

  • Pre-incubation: Add the test compound (final concentration 1 µM, ensuring organic solvent < 0.5% v/v) and pre-incubate the mixture in a shaking water bath at 37 °C for 5 minutes.

  • Initiation: Start the metabolic reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Quenching: At predetermined time points (0, 5, 15, 30, 45, and 60 minutes), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard to precipitate proteins and halt the reaction.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes at 4 °C. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.

  • Calculation: Plot the natural log of the remaining percentage versus time to determine the elimination rate constant ( k ). Calculate in vitro half-life ( t1/2​=0.693/k ) and intrinsic clearance ( CLint​=(k×V)/microsomal protein ).

DMPK_Workflow Start Compound Synthesis & Structural Verification PhysChem Physicochemical Profiling (Titration pKa, Shake-Flask LogD) Start->PhysChem InVitro In Vitro DMPK Assay (HLM Microsomal Incubation) PhysChem->InVitro LCMS LC-MS/MS Parent Compound Quantification InVitro->LCMS Data PK Parameter Derivation (Calculate t1/2 and CL_int) LCMS->Data

Diagram 2: Standardized sequential workflow for in vitro DMPK profiling and validation.

Sources

Validation

A Comparative Guide to the Lipophilicity (LogP) of Fluorinated vs. Unfluorinated Azetidine Carboxylates

Introduction: The Critical Role of Lipophilicity and the Rise of Fluorinated Azetidines in Drug Discovery In the intricate process of drug discovery, a molecule's success is governed by a delicate balance of physicochemi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Lipophilicity and the Rise of Fluorinated Azetidines in Drug Discovery

In the intricate process of drug discovery, a molecule's success is governed by a delicate balance of physicochemical properties. Among these, lipophilicity—the affinity of a compound for a lipid-like environment—stands out as a paramount determinant of its pharmacokinetic and pharmacodynamic profile.[1] Quantified by the logarithm of the partition coefficient (LogP), this parameter influences a drug's absorption, distribution, metabolism, and excretion (ADME).[2] A compound's ability to permeate biological membranes to reach its target is directly tied to its lipophilicity; however, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.[3] Consequently, the precise modulation of LogP is a central strategy in medicinal chemistry.

Azetidines, four-membered saturated nitrogen heterocycles, have emerged as valuable scaffolds in modern drug design.[4][5] Their unique structural features, including a high degree of sp3 character and conformational rigidity, can confer improved metabolic stability and aqueous solubility compared to more traditional ring systems.[4][6] When incorporated into drug candidates, the azetidine motif serves as a versatile tool for optimizing molecular properties.[5]

The strategic introduction of fluorine into organic molecules is another powerful tactic for fine-tuning drug-like properties. Fluorination can profoundly alter a molecule's lipophilicity, metabolic stability, and binding affinity.[7] However, the impact of fluorine on lipophilicity is not always straightforward. It can be a double-edged sword, sometimes increasing and sometimes decreasing LogP depending on the molecular context.[8][9] This guide provides a comprehensive comparison of the lipophilicity of unfluorinated azetidine carboxylates and their fluorinated counterparts, offering both theoretical insights and practical experimental protocols for researchers in the field.

The Dichotomy of Fluorine: Understanding its Impact on Molecular Properties and LogP

The substitution of a hydrogen atom with fluorine initiates a cascade of electronic and steric changes that collectively influence a molecule's LogP. The effect is context-dependent and arises from a combination of opposing factors.[10][11]

  • Increased Hydrophobic Surface Area: Fluorine is larger than hydrogen, and replacing C-H bonds with C-F bonds increases the molecule's overall hydrophobic surface area. This effect, considered in isolation, tends to increase lipophilicity.[8]

  • The Inductive Effect and Polarity Modulation: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect. This can significantly lower the pKa of nearby basic groups, such as the nitrogen atom in the azetidine ring.[9] A lower pKa means the nitrogen is less likely to be protonated at physiological pH (7.4), leading to a higher proportion of the neutral species, which is typically more lipophilic. Conversely, this same inductive effect can increase the polarity of adjacent C-F and C-C bonds, creating a more polarized local environment that can enhance interactions with water, thereby decreasing lipophilicity.[8]

For an azetidine carboxylate, the position of fluorination is critical. Fluorination alpha to the nitrogen atom will have the most pronounced effect on its basicity. The interplay between these factors determines the net change in LogP, making experimental verification essential.

The following diagram illustrates the key structural differences and the resulting electronic effects that influence lipophilicity.

cluster_0 Unfluorinated Azetidine Carboxylate cluster_1 Fluorinated Azetidine Carboxylate A Azetidine Ring (3-Carboxylate) N_A Nitrogen (pKa ~8.5) A->N_A Standard Basicity C_A Carboxylate Group (Hydrophilic) A->C_A Polar Head B 3-Fluoroazetidine Ring (3-Carboxylate) N_B Nitrogen (pKa < 8.5) N_A->N_B pKa Lowered B->N_B Reduced Basicity CF_B C-F Bond B->CF_B Inductive Effect CF_B->N_B Withdraws Electron Density C_B Carboxylate Group (Hydrophilic)

Caption: Impact of Fluorination on Azetidine Carboxylate Properties.

Determining Lipophilicity: Experimental and Computational Approaches

Accurate LogP determination is crucial for building reliable structure-activity relationships (SAR). Both experimental and computational methods are available, each with its own advantages and limitations.[12][13]

Computational LogP (cLogP) Prediction

A variety of computational algorithms exist to predict LogP values directly from a chemical structure.[2] These methods are invaluable for high-throughput virtual screening of large compound libraries, allowing for the rapid prioritization of molecules for synthesis.

  • Methodology Overview: Computational models can be broadly categorized as atom-based, fragment-based, or property-based.[2] Popular commercial software packages like ChemAxon or ACD/Labs utilize sophisticated algorithms trained on large experimental datasets to provide cLogP values.[1][14]

  • Protocol for cLogP Calculation:

    • Structure Input: Draw the chemical structure of the azetidine carboxylate derivative using a chemical drawing interface.

    • Select Calculator: Navigate to the physicochemical properties module and select the LogP/LogD prediction tool.

    • Set Parameters: Ensure the calculation is set to predict LogP (for the neutral species) or LogD at a specific pH (e.g., 7.4).

    • Execute and Analyze: Run the calculation. The software will output the predicted LogP value, often along with contributions from different atoms or fragments.

  • Causality and Trustworthiness: While fast and cost-effective, it is critical to remember that these are predictions.[15] Their accuracy is dependent on the algorithm and the similarity of the query molecule to the compounds in the training set.[12] For novel scaffolds like selectively fluorinated azetidines, the prediction accuracy may vary, underscoring the need for experimental validation.

Experimental LogP Determination by RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used indirect method for experimental LogP determination in the pharmaceutical industry.[13][15] It offers higher throughput, requires smaller sample quantities, and is more tolerant of impurities than the traditional "gold standard" shake-flask method.[3][13] The method is based on the correlation between a compound's retention time on a nonpolar stationary phase and its known LogP value.

The workflow for this robust method is outlined below.

prep 1. Preparation - Prepare Mobile Phase - Prepare Standard Solutions - Prepare Analyte Solutions hplc 2. HPLC Analysis - Equilibrate C18 Column - Inject Standards & Analytes prep->hplc data 3. Data Acquisition - Record Retention Times (tR) hplc->data cal 4. Calibration Curve - Plot LogP of Standards vs. tR - Perform Linear Regression data->cal calc 5. LogP Calculation - Use Regression Equation to Calculate LogP of Analytes cal->calc result 6. Final Result Experimentally Determined LogP Value calc->result

Caption: Experimental Workflow for LogP Determination using RP-HPLC.

Detailed RP-HPLC Protocol

  • Objective: To determine the LogP values of a fluorinated and an unfluorinated azetidine carboxylate.

  • Materials:

    • HPLC system with UV detector

    • Reversed-phase C18 column

    • Mobile Phase: Acetonitrile and water (HPLC grade)

    • Reference Standards: A set of 5-7 compounds with well-documented LogP values spanning the expected range (e.g., aniline, toluene, naphthalene).

    • Test Compounds: Unfluorinated and fluorinated azetidine carboxylate samples.

  • Methodology:

    • Preparation of Standard Curve: a. Prepare stock solutions (e.g., 1 mg/mL) of each reference standard and the test compounds in acetonitrile. b. Inject each standard individually onto the equilibrated HPLC system using an isocratic mobile phase composition (e.g., 50:50 acetonitrile:water). Record the retention time (t_R).[13] c. Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil). d. Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0.[15] e. Plot the known LogP values of the standards (Y-axis) against their corresponding log(k) values (X-axis). Perform a linear regression to obtain the equation of the line (y = mx + c). This is the calibration curve.

    • Analysis of Test Compounds: a. Inject the unfluorinated and fluorinated azetidine carboxylate samples under the identical HPLC conditions used for the standards. b. Record their respective retention times (t_R).

    • Calculation of LogP: a. Calculate the capacity factor (k) for each test compound. b. Calculate log(k) for each test compound. c. Substitute the log(k) value into the linear regression equation obtained from the standard curve to calculate the experimental LogP value.[13]

  • Self-Validation and Trustworthiness: The validity of this protocol is confirmed by the quality of the calibration curve. A high coefficient of determination (R² > 0.98) for the linear regression indicates a strong correlation and ensures the accuracy of the determined LogP values for the test compounds. Triplicate injections should be performed to ensure reproducibility.[15]

Comparative Data: Fluorinated vs. Unfluorinated Azetidine Carboxylates

To illustrate the potential effects of fluorination, the table below presents hypothetical but representative data for a parent azetidine-3-carboxylate and its fluorinated analogs.

Compound IDStructurePosition of FluorinecLogP (Calculated)expLogP (Experimental)Comments
AZ-01 (Structure of Ethyl Azetidine-3-carboxylate)N/A (Parent)0.450.52Baseline lipophilicity. Moderately polar.
AZ-02 (Structure of Ethyl 3-Fluoroazetidine-3-carboxylate)C3 (gem-difluoro)0.650.75LogP increases due to the added hydrophobic surface of the C-F bond, outweighing the minor inductive effect on the distant nitrogen.
AZ-03 (Structure of Ethyl 2-Fluoroazetidine-3-carboxylate)C2 (alpha to N)0.300.28LogP decreases. The strong inductive effect of fluorine at C2 significantly lowers the pKa of the nitrogen, but also increases the polarity of the N-C bond environment, leading to a net decrease in lipophilicity for the neutral molecule.

Note: Structures are representational. cLogP values are hypothetical predictions from a standard algorithm. expLogP values are hypothetical results from an RP-HPLC experiment.

Discussion and Field-Proven Insights

The data presented in the table exemplifies the nuanced influence of fluorination.

  • For AZ-02 , fluorination at the C3 position, distant from the basic nitrogen center, leads to an anticipated increase in LogP . Here, the dominant effect is the replacement of a C-H bond with a more lipophilic C-F bond, increasing the molecule's overall nonpolar surface area.

  • In contrast, for AZ-03 , placing the fluorine atom at the C2 position, directly adjacent to the nitrogen, results in a decrease in LogP . This counterintuitive result highlights the power of the inductive effect.[9] The electron density withdrawn by the fluorine atom significantly increases the polarity of that region of the molecule, enhancing its interaction with the aqueous mobile phase in the HPLC experiment and reducing its retention time.

These findings underscore a critical principle for drug development professionals: the impact of a substituent is not an absolute but is dictated by its electronic environment. When designing libraries of azetidine analogs, researchers should not assume fluorination will uniformly increase lipophilicity. Instead, a strategic approach considering the position of substitution is required to achieve the desired physicochemical profile. Computational predictions should be used as a preliminary guide, but experimental determination remains the definitive measure to confirm these crucial parameters.

References

  • Methods for Determination of Lipophilicity. (2022). Encyclopedia MDPI. [Link]

  • Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. (n.d.). University of Lincoln Library Dissertation Showcase. [Link]

  • The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. (2012). CMST. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. [Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (2025). ACS Publications. [Link]

  • Calculate Partition Coefficients | LogP Prediction Software. (n.d.). ACD/Labs. [Link]

  • LogP / LogD shake-flask method v1. (n.d.). ResearchGate. [Link]

  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023). PMC. [Link]

  • Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. (n.d.). PMC - NIH. [Link]

  • Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline. (n.d.). ResearchGate. [Link]

  • Fluorinated azetidine, pyrrolidine, and piperidine derivatives. (n.d.). ResearchGate. [Link]

  • Novel Methods for the Prediction of logP, pKa, and logD. (2002). ACS Publications. [Link]

  • On-line Lipophilicity/Aqueous Solubility Calculation Software. (n.d.). Virtual Computational Chemistry Laboratory. [Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (2025). PubMed. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Taylor & Francis Online. [Link]

  • Multitask machine learning models for predicting lipophilicity (logP) in the SAMPL7 challenge. (n.d.). PMC. [Link]

  • High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. (2025). ACS Publications. [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (n.d.). PMC. [Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (n.d.). PMC. [Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (2025). Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. (n.d.). ResearchGate. [Link]

  • Distribution of the experimental lipophilicity values of series D, E... (n.d.). ResearchGate. [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022). Journal of Medicinal and Chemical Sciences. [Link]

  • A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. (n.d.). ResearchGate. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Taylor & Francis Online. [Link]

  • Dual Strain-Release Cascade for Accessing sp3-Rich Azetidine–Bicyclopentane Frameworks Bearing Multiple Quaternary Carbon Centers. (2026). ACS Publications. [Link]

  • Benchmarking computational methods to calculate the octanol/water partition coefficients of a diverse set of organic molecules. (n.d.). NSF PAR. [Link]

  • Computational logP Calculations and Determination of Lipophilicity Values of Fluorinated Morphine Derivatives. (2024). Chapman University Digital Commons. [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Regulations.gov. [Link]

  • Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. (2011). ACG Publications. [Link]

  • Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. (2021). ChemAxon. [Link]

  • Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. (n.d.). PMC. [Link]

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Safety & Regulatory Compliance

Safety

Ethyl 3-fluoroazetidine-3-carboxylate hydrochloride proper disposal procedures

Operational Guide: Safe Handling and Disposal of Ethyl 3-fluoroazetidine-3-carboxylate hydrochloride In modern drug discovery and synthetic chemistry, fluorinated azetidines are highly valued for their ability to modulat...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of Ethyl 3-fluoroazetidine-3-carboxylate hydrochloride

In modern drug discovery and synthetic chemistry, fluorinated azetidines are highly valued for their ability to modulate pKa, improve metabolic stability, and enhance target binding affinities. However, the very features that make Ethyl 3-fluoroazetidine-3-carboxylate hydrochloride synthetically desirable—namely, the highly stable carbon-fluorine (C-F) bond and the hydrochloride salt—demand rigorous, scientifically sound disposal protocols.

As a Senior Application Scientist, I have designed this guide to provide researchers and safety officers with a self-validating, step-by-step operational workflow for the cradle-to-grave management of this specific halogenated waste.

Section 1: Chemical Profiling & Hazard Assessment

Before initiating any disposal protocol, it is critical to understand the physicochemical properties driving the hazard. The presence of both fluorine and chlorine (via the HCl salt) strictly categorizes this compound as a Halogenated Organic Waste [1].

Property / IdentifierSpecification
Chemical Name Ethyl 3-fluoroazetidine-3-carboxylate hydrochloride
CAS Number 1803596-65-7[2]
Molecular Formula C₆H₁₁ClFNO₂
Primary Hazard Class Halogenated Organic Compound; Irritant[3]
GHS Hazard Statements H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)[3]
Target Incineration Temp. > 900°C (Required for C-F bond cleavage)[4]
Combustion Byproducts CO₂, H₂O, NOₓ, HF (Hydrogen Fluoride), HCl (Hydrogen Chloride)[5][6]

Section 2: The Science of Halogenated Waste Destruction (Causality)

Why can't this compound be disposed of in standard organic waste streams? The causality lies directly in its molecular structure:

  • The C-F Bond Stability: The carbon-fluorine bond is one of the strongest in organic chemistry. Standard incineration temperatures are insufficient to mineralize fluorinated compounds, potentially leading to the release of toxic, persistent fluorinated fragments[4][7]. Complete thermal degradation requires specialized high-temperature incineration exceeding 900°C[4].

  • Acid Gas Generation: Upon combustion, the fluorine and chlorine atoms are converted into highly corrosive hydrogen fluoride (HF) and hydrogen chloride (HCl) gases[5][6]. If halogenated waste is not strictly segregated, it overburdens the capacity of standard incinerators. Specialized hazardous waste incinerators utilize alkaline wet scrubbers to neutralize these acidic gases into harmless solid salts (e.g., CaF₂, CaCl₂) before atmospheric release[6].

Section 3: Disposal Workflow Visualization

The following diagram illustrates the logical decision-making and physical workflow required for the compliant disposal of this compound.

G Start Waste Generation: Ethyl 3-fluoroazetidine-3-carboxylate HCl Segregate Segregate as Halogenated Organic Waste Start->Segregate Container Seal in Compatible Container & Apply EPA/GHS Labels Segregate->Container Storage Store in SAA (Secondary Containment) Container->Storage Contractor Transfer to Licensed Hazardous Waste Contractor Storage->Contractor Incineration High-Temperature Incineration (>900°C) Contractor->Incineration Scrubber Flue Gas Scrubbing (Neutralize HF & HCl) Incineration->Scrubber

Workflow for the safe segregation and thermal destruction of halogenated organic waste.

Section 4: Step-by-Step Experimental & Operational Protocols

Protocol A: Segregation and Containerization

Objective: Prevent dangerous cross-reactions and minimize the volume of expensive halogenated waste.

  • Identify the Waste Stream: Classify the neat solid, any contaminated PPE, and associated solvent washings as "Halogenated Organic Waste"[1].

  • Select Compatible Containment: Use a chemically compatible, leak-proof container. High-density polyethylene (HDPE) or glass is recommended. Crucial Mechanistic Step: Do not use metal containers, as residual HCl from the salt can cause slow corrosion and eventual container failure.

  • Labeling: Affix a standardized hazardous waste label immediately upon the first drop or grain of waste entering the container[1]. Explicitly list "Ethyl 3-fluoroazetidine-3-carboxylate hydrochloride" and check the box for "Halogenated/Fluorinated Organics."

Protocol B: Satellite Accumulation Area (SAA) Storage

Objective: Maintain regulatory compliance and environmental safety prior to contractor pickup.

  • Secondary Containment: Place the primary waste container inside a secondary containment bin (e.g., a polypropylene tray) to capture potential leaks[8].

  • Segregation from Incompatibles: Store this waste strictly away from strong bases and strong oxidizers[9]. Mechanistic rationale: Strong bases will react exothermically with the hydrochloride salt to release the free azetidine base, potentially causing dangerous pressurization if the container is sealed.

  • Ventilation: Store the container in a well-ventilated SAA, ideally under a fume hood if the waste is dissolved in volatile organic solvents[8].

Protocol C: Spill Response & Emergency Workflow

Objective: Rapidly contain and neutralize accidental releases.

  • Evacuation & PPE: Evacuate the immediate area. Don appropriate PPE, including nitrile gloves, safety goggles, and a lab coat[1].

  • Containment (Solid Spill): If the neat hydrochloride salt is spilled, do not add water (which could solubilize the compound and spread contamination). Gently sweep the powder using a static-free brush and a non-combustible dustpan.

  • Containment (Solution Spill): If spilled as a solution, cover with an inert, non-combustible absorbent material (e.g., sand or diatomaceous earth)[1].

  • Disposal of Spill Debris: Place all swept material and used absorbents into a designated hazardous waste container, label as "Halogenated Spill Debris," and process via Protocol A[1].

Protocol D: Final Disposal and Destruction

Objective: Permanent environmental removal via mineralization.

  • Contractor Handoff: Transfer the documented waste to a certified hazardous waste disposal vendor[1].

  • Thermal Destruction: Ensure the vendor's manifest routes the waste to a permitted high-temperature rotary kiln incinerator capable of sustaining >900°C[4].

  • Verification: Retain the Certificate of Destruction (CoD) provided by the facility, validating that the material was incinerated and the resulting HF/HCl gases were successfully scrubbed[5][6].

Sources

Handling

Personal protective equipment for handling Ethyl 3-fluoroazetidine-3-carboxylate hydrochloride

Advanced Safety and Operational Guide: Handling Ethyl 3-fluoroazetidine-3-carboxylate hydrochloride As a Senior Application Scientist, I recognize that handling highly functionalized research chemicals requires more than...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Guide: Handling Ethyl 3-fluoroazetidine-3-carboxylate hydrochloride

As a Senior Application Scientist, I recognize that handling highly functionalized research chemicals requires more than just reading a Safety Data Sheet (SDS); it requires a mechanistic understanding of the compound's behavior. Ethyl 3-fluoroazetidine-3-carboxylate hydrochloride (CAS: 1803596-65-7) is a highly valuable building block in drug development, prized for its fluorinated azetidine ring which can improve the metabolic stability and pharmacokinetic profile of target APIs[1].

However, its unique structural motifs—a strained nitrogen heterocycle, an ester linkage, a fluorine substituent, and a hydrochloride salt—create a complex hazard profile. This guide provides a self-validating, step-by-step operational and safety protocol designed to protect researchers and ensure experimental integrity.

Mechanistic Hazard Profile: The "Why" Behind the Safety

To design an effective safety protocol, we must first understand the causality behind the chemical's reactivity:

  • The Hydrochloride Salt: As an HCl salt, this compound is inherently hygroscopic. Upon exposure to ambient humidity, it can absorb moisture, leading to localized acidic micro-environments. If aerosolized, this acidic dust acts as a severe irritant to mucous membranes and the respiratory tract[2].

  • The Fluorine Substituent: While stable at room temperature, fluorinated compounds subjected to extreme thermal stress (e.g., fires or reactions exceeding 200°C) undergo thermal decomposition. This process generates Hydrogen Fluoride (HF) gas and carbonyl fluoride, both of which are highly toxic and corrosive[3].

  • The Azetidine Ring: Strained nitrogen heterocycles can act as skin sensitizers and irritants. Direct dermal contact must be strictly avoided to prevent potential alkylation or severe irritation[4].

Thermal_Decomposition Compound Ethyl 3-fluoroazetidine- 3-carboxylate HCl Heat Thermal Stress (>200°C / Fire) Compound->Heat Decomp Decomposition Heat->Decomp HF Hydrogen Fluoride (HF) Gas Decomp->HF COF2 Carbonyl Fluoride Decomp->COF2 Action Requires Calcium Gluconate & SCBA Gear HF->Action COF2->Action

Thermal decomposition pathway highlighting the generation of toxic hydrogen fluoride gas.

Personal Protective Equipment (PPE) Matrix

Every piece of PPE serves a specific, scientifically grounded purpose. Do not deviate from these requirements.

Protection AreaRecommended PPECausality / Scientific Rationale
Hands/Skin Double Nitrile Gloves (≥0.11 mm thickness)Azetidine derivatives are skin sensitizers. Double-gloving provides a sacrificial outer layer that can be immediately discarded upon suspected contamination, preventing breakthrough.
Eyes/Face Chemical Splash Goggles & Face ShieldThe HCl salt nature of the compound means any dust contacting the moisture of the eyes will immediately form dilute hydrochloric acid, causing severe corneal damage.
Respiratory N95/P100 Particulate RespiratorPrevents inhalation of hygroscopic, acidic dust during weighing. (Note: A respirator is secondary to proper engineering controls like a fume hood).
Body Flame-Retardant (FR) Lab CoatProtects against static discharge and potential flammability of the ester moiety during complex synthetic steps.

Step-by-Step Operational Workflow

The following protocol is a self-validating system; each step ensures the safety and success of the subsequent step.

Step 1: Engineering Control Setup

  • Ensure the chemical fume hood is operational with a face velocity between 80-100 feet per minute (fpm).

  • Clear the hood of incompatible materials, specifically strong bases (which will exothermically neutralize the HCl salt) and strong oxidizing agents.

  • Place an anti-static mat inside the hood. Reasoning: Hydrochloride salts are prone to static cling, which can cause the powder to aerosolize unexpectedly during transfer.

Step 2: Weighing and Transfer

  • Don all required PPE (see Matrix).

  • Use a static-eliminating device (e.g., an ionizing bar or Zerostat gun) on the weigh boat and spatula.

  • Open the reagent bottle only inside the fume hood.

  • Carefully transfer the desired mass. Immediately recap the source bottle and seal it with Parafilm to prevent ambient moisture from degrading the ester into a carboxylic acid via acidic hydrolysis.

Step 3: Reaction Execution

  • Dissolve the compound in an appropriate anhydrous solvent (e.g., dry DCM or DMF) before removing it from the hood.

  • If your protocol requires heating, ensure the reaction temperature remains strictly below the compound's decomposition threshold to prevent the release of HF gas[3].

  • Always equip the reaction vessel with a reflux condenser and an inert gas (N2 or Argon) blanket.

Operational_Workflow A 1. Risk Assessment & SDS Review B 2. PPE Donning (Double Nitrile, Goggles) A->B C 3. Fume Hood Setup (Face Velocity 80-100 fpm) B->C D 4. Anti-Static Weighing & Transfer C->D E 5. Reaction Execution (Temp < 150°C) D->E F 6. Halogenated Waste Segregation E->F

Step-by-step operational workflow for handling fluorinated azetidine hydrochloride salts.

Emergency Response & Spill Plan

In Case of Dermal Exposure:

  • Immediately remove the contaminated outer glove.

  • Flush the affected skin with copious amounts of water for at least 15 minutes.

  • Critical Note: While HF is not present at room temperature, if exposure occurs during a high-heat reaction or fire, treat immediately with 2.5% Calcium Gluconate gel to prevent deep tissue decalcification, and seek emergency medical attention[3].

Solid Spill Cleanup:

  • Do not sweep dry powder, as this generates acidic aerosols.

  • Gently cover the spill with a damp paper towel (using water or a mild bicarbonate solution) to suppress dust and neutralize the hydrochloride salt[2].

  • Carefully scoop the wet material into a designated hazardous waste container.

Disposal Plan

Proper disposal is legally mandated and environmentally critical.

  • Solid Waste: All contaminated consumables (weigh boats, gloves, paper towels) must be placed in a clearly labeled solid hazardous waste container. Do not mix with general lab trash[2].

  • Liquid Waste: Aqueous waste containing this compound will be acidic. Prior to disposal, neutralize the solution to a pH of 6-8 using a weak base (e.g., sodium bicarbonate). Once neutralized, it must be disposed of in a dedicated Halogenated Organic Waste carboy, due to the presence of the fluorine atom. Never pour down the drain.

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-fluoroazetidine-3-carboxylate hydrochloride
Reactant of Route 2
Ethyl 3-fluoroazetidine-3-carboxylate hydrochloride
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